6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40394. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Uracil - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-amino-5-bromo-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O2/c5-1-2(6)7-4(10)8-3(1)9/h(H4,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLBEEVCUZFKRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60212460 | |
| Record name | 6-Amino-5-bromouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60212460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6312-73-8 | |
| Record name | 6-Amino-5-bromo-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6312-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-5-bromouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006312738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6312-73-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40394 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6312-73-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27652 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Amino-5-bromouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60212460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-5-bromopyrimidine-2,4(1H,3H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.035 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-AMINO-5-BROMOURACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HCS8T22JQZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione, also known as 5-bromo-6-aminouracil, is a halogenated derivative of the pyrimidine base uracil. Its structural similarity to thymine, a key component of DNA, suggests its potential as an antimetabolite and a modulator of biological pathways. This technical guide provides a summary of the available chemical and physical properties of this compound, along with insights into its synthesis and potential biological relevance. The information presented herein is intended to serve as a foundational resource for researchers in medicinal chemistry, drug discovery, and related scientific fields.
Chemical and Physical Properties
While specific experimental data for this compound is limited in the available literature, a combination of data from chemical suppliers and computational predictions provides a profile of its key properties.
Table 1: General and Computed Properties of this compound
| Property | Value | Source |
| CAS Number | 6312-73-8 | [1][2][3][4][5][6] |
| Molecular Formula | C4H4BrN3O2 | [1][6] |
| Molecular Weight | ~206.00 g/mol | [1][6] |
| IUPAC Name | 6-amino-5-bromo-1H-pyrimidine-2,4-dione | [1] |
| Synonyms | 5-Bromo-6-aminouracil, 6-Amino-5-bromouracil | [1] |
| XLogP3 (Computed) | -0.5 | [1] |
| Hydrogen Bond Donor Count (Computed) | 3 | [1] |
| Hydrogen Bond Acceptor Count (Computed) | 3 | [1] |
| Topological Polar Surface Area (Computed) | 84.2 Ų | [1] |
Synthesis and Purification
A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, general methods for the bromination of aminouracil derivatives provide a likely synthetic route.
Experimental Protocol: General Synthesis of Brominated Aminopyrimidines
The synthesis of this compound would likely proceed via the direct bromination of 6-aminouracil. A general procedure for the synthesis of a similar compound, 4-amino-5-bromopyrimidin-2(1H)-one, involves the reaction of 6-aminopyrimidin-2(1H)-one with N-bromosuccinimide (NBS) in a solvent such as dimethylformamide (DMF).[7]
Caption: The mutagenic mechanism of 5-bromouracil, a related compound.
Conclusion
This compound represents a chemical entity of interest for further investigation, particularly in the fields of medicinal chemistry and drug discovery. While a complete experimental profile is not yet available in the public domain, the information gathered here provides a starting point for its synthesis, characterization, and potential biological evaluation. Further research is warranted to fully elucidate its chemical properties, biological activity, and therapeutic potential.
References
- 1. 6-Amino-5-bromo-2,4(1H,3H)-pyrimidinedione | C4H4BrN3O2 | CID 80578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cas 6312-73-8|| where to buy this compound [english.chemenu.com]
- 3. 6-Aminouracil synthesis - chemicalbook [chemicalbook.com]
- 4. youtube.com [youtube.com]
- 5. Compound this compound - Chemdiv [chemdiv.com]
- 6. 5-BROMO-6-AMINOURACIL | CAS: 6312-73-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 7. 6-AMINO-5-BROMOPYRIMIDIN-2(1H)-ONE CAS#: 2240-25-7 [m.chemicalbook.com]
In-Depth Technical Guide: Structure Elucidation of 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione, also known as 5-bromo-6-aminouracil, is a halogenated derivative of uracil, a fundamental component of ribonucleic acid (RNA). The introduction of a bromine atom at the C5 position and an amino group at the C6 position of the pyrimidine ring significantly alters its electronic properties and potential for intermolecular interactions. These modifications make it a molecule of interest in medicinal chemistry and drug development, potentially as an intermediate in the synthesis of more complex bioactive molecules.
This technical guide provides a comprehensive overview of the structural elucidation of this compound. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this guide combines theoretical data with experimental data from closely related analogs to provide a robust framework for its characterization.
Molecular Structure and Properties
The fundamental structure of this compound is depicted below.
Chemical Structure:
Spectroscopic Data and Characterization of 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione, also known as 6-amino-5-bromouracil, is a substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including nucleobases, vitamins, and synthetic drugs. The presence of an amino group, a bromo substituent, and the uracil core makes this compound a versatile building block in medicinal chemistry, particularly for the development of antiviral and anticancer agents.[1] Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this intermediate in any synthetic pathway.
Compound Profile
A summary of the key identifiers and physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | 6-amino-5-bromo-1H-pyrimidine-2,4-dione | [2] |
| Synonyms | 6-Amino-5-bromouracil | [2] |
| CAS Number | 6312-73-8 | [2] |
| Molecular Formula | C₄H₄BrN₃O₂ | [2] |
| Molecular Weight | 206.00 g/mol | [2] |
Spectroscopic Data (Anticipated)
While specific experimental spectra for this compound are not available in the surveyed literature, the following tables summarize the expected key spectroscopic features based on its structure and data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals for the N-H and C-H protons. The chemical shifts are highly dependent on the solvent used.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| N1-H | 10.5 - 11.5 | Singlet (broad) | Exchangeable with D₂O. |
| N3-H | 9.5 - 10.5 | Singlet (broad) | Exchangeable with D₂O. |
| -NH₂ | 6.5 - 7.5 | Singlet (broad) | Exchangeable with D₂O. |
¹³C NMR (Carbon NMR): The carbon NMR spectrum will show distinct signals for the four carbon atoms in the pyrimidine ring.
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| C2 (C=O) | 150 - 155 | Carbonyl carbon. |
| C4 (C=O) | 160 - 165 | Carbonyl carbon. |
| C5 (C-Br) | 95 - 105 | Carbon attached to bromine. |
| C6 (C-NH₂) | 155 - 160 | Carbon attached to the amino group. |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3200 - 3400 | Medium - Strong, Broad |
| N-H Stretch (Amine) | 3100 - 3300 | Medium, Broad |
| C=O Stretch (Amide) | 1650 - 1750 | Strong |
| C=C Stretch (Ring) | 1550 - 1650 | Medium - Strong |
| N-H Bend | 1580 - 1650 | Medium |
| C-N Stretch | 1200 - 1350 | Medium |
| C-Br Stretch | 500 - 600 | Medium - Strong |
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic isotopic patterns due to the presence of bromine.
| Parameter | Expected Value | Notes |
| Molecular Ion [M]⁺ | m/z 205 & 207 | The two peaks of approximately equal intensity are due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. |
| Fragmentation | Expected fragmentation patterns would involve the loss of HNCO, CO, and Br. |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to slow down the exchange of N-H protons, allowing for their observation.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Reference: TMS at 0.00 ppm or the solvent carbon signals.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum.
-
-
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
The final spectrum is typically presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
A small amount of formic acid or ammonium acetate may be added to promote ionization.
-
-
Data Acquisition (ESI-MS):
-
Ionization Mode: Positive or negative ion mode can be used. For this compound, positive mode is likely to show [M+H]⁺ and negative mode [M-H]⁻.
-
Mass Range: A range such as m/z 50-500 should be sufficient to observe the molecular ion and major fragments.
-
Infusion: The sample solution is introduced into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak, its isotopic pattern, and any significant fragment ions.
-
Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a pyrimidine derivative like this compound.
Caption: A logical workflow for the synthesis and subsequent spectroscopic characterization.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic properties and analytical methodologies for this compound. While direct experimental data remains elusive in the public domain, the provided information on expected spectral features and detailed experimental protocols serves as a valuable resource for researchers and professionals in the field of drug discovery and development. The outlined workflow further offers a systematic approach to the synthesis and characterization of this and other novel pyrimidine derivatives. Adherence to rigorous spectroscopic analysis is crucial for ensuring the quality and integrity of such key synthetic intermediates.
References
An In-depth Technical Guide to the Synthesis of 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione, a key intermediate in the development of novel therapeutic agents. The document details established synthesis pathways, experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug discovery.
Introduction
This compound, also known as 5-bromo-6-aminouracil, is a crucial building block in the synthesis of a variety of heterocyclic compounds with potential biological activities. Its structure, featuring both a bromine atom and an amino group on the uracil scaffold, allows for diverse chemical modifications, making it a valuable precursor for the development of antiviral and anticancer agents. This guide explores the primary pathways for its synthesis, starting from the preparation of the key precursor, 6-aminouracil.
Synthesis of the Precursor: 6-Aminouracil
The common and efficient synthesis of 6-aminouracil involves the condensation of urea with an active methylene compound, typically a cyanoacetate derivative.
Synthesis of 6-Aminouracil from Urea and Ethyl Cyanoacetate
A widely used method for the preparation of 6-aminouracil is the reaction between urea and ethyl cyanoacetate in the presence of a strong base, such as sodium ethoxide.
Reaction Scheme:
Figure 1: Synthesis of 6-Aminouracil.
Experimental Protocol:
A general method involves the reaction of ethyl cyanoacetate with urea in anhydrous ethanol containing sodium.[1] The mixture is refluxed for several hours. After cooling, the reaction mixture is acidified to precipitate the product. The resulting solid is then filtered, washed with water, and dried.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 69% | [1] |
| Melting Point | >360 °C | [1] |
Synthesis of this compound
The primary method for the synthesis of the target compound is the direct bromination of 6-aminouracil or its derivatives. Two potential pathways are outlined below.
Pathway 1: Bromination using Bromine in Acetic Acid
This method is adapted from the bromination of a similar substrate, 6-amino-1-phenyluracil, and represents a robust approach.[2]
Reaction Scheme:
Figure 2: Bromination with Bromine in Acetic Acid.
Experimental Protocol:
To a solution of 6-amino-1-phenyluracil (0.0739 mol) in boiling acetic acid (230 ml), sodium acetate (0.096 mol) is added.[2] The mixture is then cooled to 65-70°C. A solution of bromine (0.153 mol) in acetic acid (40 ml) is added dropwise with vigorous stirring over 10 minutes. The reaction mixture is left for 15 hours at room temperature. The resulting precipitate is filtered, washed with acetic acid and water, and then dried. The product is recrystallized from 25% ethanol.
Quantitative Data (for 6-Amino-5-bromo-1-phenyluracil):
| Parameter | Value | Reference |
| Yield | 61% | [2] |
| Melting Point | 270 °C | [2] |
This protocol can be adapted for the bromination of 6-aminouracil by using equimolar amounts of the starting material.
Pathway 2: Bromination using N-Bromosuccinimide (NBS)
An alternative method involves the use of N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent like N,N-dimethylformamide (DMF). This approach is based on the synthesis of the isomeric 4-amino-5-bromopyrimidin-2(1H)-one.
Reaction Scheme:
Figure 3: Bromination with N-Bromosuccinimide.
Experimental Protocol (General Procedure):
6-Aminouracil and N-bromosuccinimide are added to a reaction flask with DMF. The reaction can be facilitated by cooling and ultrasonication. After the reaction is complete, the product can be precipitated and purified.
Conclusion
The synthesis of this compound is a critical step for the development of various heterocyclic compounds of medicinal interest. The direct bromination of 6-aminouracil, either through the use of elemental bromine in acetic acid or N-bromosuccinimide in DMF, provides viable pathways to this important intermediate. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers to efficiently produce this valuable building block for their drug discovery and development endeavors. Further optimization of reaction conditions may lead to improved yields and purity of the final product.
References
6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione CAS number 6312-73-8 information
An In-depth Technical Guide to 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione (CAS: 6312-73-8)
This document provides a comprehensive technical overview of this compound, a key heterocyclic compound with significant applications in medicinal chemistry and drug discovery. It consolidates essential data on its chemical properties, synthesis, analytical methods, and biological relevance, serving as a critical resource for professionals in the field.
Core Compound Identification
This compound, also widely known as 6-amino-5-bromouracil, is a substituted pyrimidine derivative.[1][2] Its structure incorporates the uracil scaffold, which is fundamental to nucleic acids, making it a valuable building block for creating nucleoside analogs and other bioactive molecules.
| Identifier | Value | Source |
| CAS Number | 6312-73-8 | [1][2][3] |
| Molecular Formula | C₄H₄BrN₃O₂ | [1][2][3] |
| Synonyms | 6-Amino-5-bromouracil, 5-Bromo-6-aminouracil | [1][2][4] |
| InChIKey | FSLBEEVCUZFKRL-UHFFFAOYSA-N | [1][2][4] |
| Canonical SMILES | C1(=C(NC(=O)NC1=O)N)Br | [4] |
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in biological systems and for designing experimental protocols.
| Property | Value | Source |
| Molecular Weight | 206.00 g/mol | [2][4] |
| Melting Point | 306 °C | [2] |
| LogP | -0.5 | [4] |
| Hydrogen Bond Donors | 3 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Topological Polar Surface Area | 84.2 Ų | [4] |
Biological Activity and Applications in Drug Discovery
This compound is a versatile intermediate with documented and potential therapeutic applications.
-
Antiviral and Anticancer Agent Development : It serves as a crucial starting material or key intermediate in the synthesis of modified nucleoside analogs and fluorinated pyrimidine derivatives aimed at treating viral infections and cancers.[5] The pyrimidine core is a well-established pharmacophore in oncology, with drugs like 5-fluorouracil being mainstays of chemotherapy.[6]
-
Enzyme Inhibition : The compound has been identified as an inhibitor of phosphorylase kinase. This enzyme is involved in the regulation of glycogen metabolism, and its inhibition can have implications for metabolic disorders.
-
Scaffold for Novel Inhibitors : The broader pyrimidine-2,4-dione scaffold is actively being explored for developing novel therapeutics. Recent research has focused on derivatives that act as dual-target inhibitors of BRD4 and PLK1 for cancer[6] and as inhibitors of ecto-5'-nucleotidase (CD73) to enhance cancer immunotherapy.[7]
Caption: Logical relationships of this compound.
Experimental Protocols
Methodology:
-
Dissolution : Dissolve 6-aminouracil (1 equivalent) in anhydrous DMF.
-
Cooling : Cool the solution in an ice bath to 0-5 °C.
-
Bromination : Add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction : Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up : Upon completion, pour the reaction mixture into ice water.
-
Isolation : Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Purification : Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent like aqueous ethanol to obtain the pure this compound.
Caption: Proposed workflow for the synthesis of the target compound.
A reliable method for analyzing this compound utilizes reverse-phase high-performance liquid chromatography (RP-HPLC).[1] This method is suitable for purity assessment, reaction monitoring, and pharmacokinetic studies.[1]
Methodology:
-
Column : Newcrom R1 or equivalent C18 column.[1]
-
Mobile Phase (Standard) : A mixture of acetonitrile (MeCN), water, and phosphoric acid.[1] The exact gradient and ratio should be optimized based on the specific column and system.
-
Mobile Phase (MS-Compatible) : For applications requiring mass spectrometry detection (LC-MS), phosphoric acid should be replaced with a volatile acid like formic acid.[1]
-
Detection : UV detection at an appropriate wavelength (typically ~260-280 nm for uracil derivatives).
-
Application : This method is scalable and can be adapted for preparative chromatography to isolate the compound or its impurities.[1]
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. The following information is compiled from available Safety Data Sheets (SDS).
| Hazard Category | GHS Classification and Statements |
| Acute Toxicity | H302: Harmful if swallowed.[9] |
| Skin Irritation | H315: Causes skin irritation (Category 2).[9] |
| Eye Irritation | H319: Causes serious eye irritation (Category 2A).[9] |
| Respiratory Irritation | H335: May cause respiratory irritation (Category 3).[9] |
| Signal Word | Warning |
Precautionary Measures:
-
Engineering Controls : Use only outdoors or in a well-ventilated area.
-
Personal Protective Equipment (PPE) : Wear protective gloves, safety goggles with side-shields, and a lab coat.[9] If dust formation is likely, use a NIOSH-approved respirator.[10]
-
Handling : Avoid breathing dust. Wash hands and skin thoroughly after handling. Avoid contact with skin and eyes.[9]
-
Storage : Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up. Some suppliers recommend refrigerated storage (2-8°C).[11]
First Aid:
-
If Inhaled : Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If on Skin : Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.
-
If Swallowed : Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor.[9]
Disclaimer: The toxicological properties of this compound have not been fully investigated. All handling should be performed by trained personnel in a controlled laboratory setting.
References
- 1. 6-Amino-5-bromouracil | SIELC Technologies [sielc.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Compound this compound - Chemdiv [chemdiv.com]
- 4. 6-Amino-5-bromo-2,4(1H,3H)-pyrimidinedione | C4H4BrN3O2 | CID 80578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-AMINO-5-BROMOPYRIMIDIN-2(1H)-ONE CAS#: 2240-25-7 [m.chemicalbook.com]
- 9. angenechemical.com [angenechemical.com]
- 10. echemi.com [echemi.com]
- 11. cas 6312-73-8|| where to buy this compound [english.chemenu.com]
A Comprehensive Technical Guide on 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential biological relevance of 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione, a heterocyclic compound of interest in medicinal chemistry and drug discovery.
Core Molecular Data
This compound, also known as 5-bromo-6-aminouracil, is a substituted pyrimidine derivative. Its fundamental molecular characteristics are summarized below.
| Property | Value | Source |
| Molecular Formula | C4H4BrN3O2 | [1][2][3] |
| Molecular Weight | 205.99 g/mol | [1] |
| Monoisotopic Mass | 204.94869 Da | [2] |
| CAS Number | 6312-73-8 | [1] |
| IUPAC Name | 6-amino-5-bromo-1H-pyrimidine-2,4-dione | [2] |
Experimental Protocols & Synthesis
The synthesis of pyrimidine derivatives is a cornerstone of heterocyclic chemistry, often involving multi-component reactions. While a specific protocol for the direct synthesis of this compound was not detailed in the immediate search results, a general understanding can be derived from the synthesis of related aminopyrimidine-diones.
A common precursor for such syntheses is 5,6-diaminouracil. For instance, the synthesis of related compounds, 6-amino-1-alkyl-5-((2-bromo-1-arylethylidene) amino)pyrimidine-2,4(1H,3H)-diones, involves the fusion of 5,6-diaminouracil derivatives with various α-bromoacetophenones.[4] This suggests that a potential synthetic route for the target molecule could involve the bromination of 6-aminouracil.
A generalized experimental workflow for the synthesis of related brominated aminopyrimidines can be conceptualized as follows:
This diagram illustrates a multi-step synthesis of a related compound, 2,3-diamino-5-bromopyridine, from 2-aminopyridine, as detailed in Organic Syntheses procedures.[5] This process involves sequential bromination, nitration, and reduction steps.
Biological Activity and Signaling Pathways
Pyrimidine analogs are of significant interest in pharmacology due to their diverse biological activities, including roles as antitumor, bactericidal, and anti-inflammatory agents.[6] Many substituted pyrimidine-diones have been investigated for their cytotoxic activity against various cancer cell lines.[4] For instance, certain 5-arylethylidene-aminopyrimidine-2,4-diones have shown promise as dual inhibitors of BRD4 and PLK1, which are crucial proteins in cell cycle regulation.[4]
While specific signaling pathways involving this compound are not explicitly detailed, its structural similarity to 5-fluorouracil (5-FU), a widely used chemotherapeutic agent, suggests potential interactions with pathways implicated in cancer cell proliferation and survival. 5-FU is known to be involved in pathways such as JAK/STAT, Wnt, Notch, and NF-κB.[7] The constitutive activation of oncogenic signaling pathways like PI3K-Akt and Ras-ERK is a common feature in many cancers.[8]
The potential mechanism of action for a pyrimidine-based therapeutic could involve the inhibition of key kinases within these growth-promoting pathways.
This diagram illustrates how external growth factors can activate receptor tyrosine kinases, leading to the initiation of the PI3K-Akt and Ras-ERK signaling cascades, which ultimately promote cell proliferation and survival.[8] Pyrimidine-based inhibitors could potentially target kinases within these pathways.
References
- 1. Compound this compound - Chemdiv [chemdiv.com]
- 2. 6-Amino-5-bromo-2,4(1H,3H)-pyrimidinedione | C4H4BrN3O2 | CID 80578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6312-73-8|this compound|BLD Pharm [bldpharm.com]
- 4. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benthamopen.com [benthamopen.com]
- 7. Signaling Pathways Involved in 5-FU Drug Resistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signal Transduction in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione, a key heterocyclic compound with potential applications in pharmaceutical research. Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on providing robust experimental protocols and frameworks for researchers to generate reliable data in their own laboratories.
Core Physicochemical Properties
This compound, also known as 5-bromo-6-aminouracil, is a substituted pyrimidine derivative. Understanding its solubility and stability is critical for its handling, formulation, and development as a potential therapeutic agent. Poor aqueous solubility can impede bioavailability, while instability can compromise shelf-life and therapeutic efficacy.
Solubility Profile
Quantitative solubility data for this compound in common pharmaceutical solvents is not extensively reported in the available literature. However, qualitative descriptions suggest it is sparingly or slightly soluble in water. A related compound, 6-Amino-5-bromopyrimidin-2(1H)-one, has been reported to be soluble in formic acid at a concentration of 50 mg/mL[1].
To facilitate direct comparison and future data deposition, the following tables outline the essential solubility data that should be determined.
Table 1: Thermodynamic Solubility of this compound
| Solvent | Temperature (°C) | pH (for aqueous solutions) | Solubility (mg/mL) | Solubility (µM) | Method |
| Water | 25 | 7.4 | Data not available | Data not available | Shake-Flask |
| PBS (Phosphate-Buffered Saline) | 25 | 7.4 | Data not available | Data not available | Shake-Flask |
| DMSO (Dimethyl Sulfoxide) | 25 | N/A | Data not available | Data not available | Shake-Flask |
| Ethanol | 25 | N/A | Data not available | Data not available | Shake-Flask |
| Methanol | 25 | N/A | Data not available | Data not available | Shake-Flask |
| Formic Acid | 25 | N/A | Data not available | Data not available | Shake-Flask |
Table 2: Kinetic Solubility of this compound
| Aqueous Buffer | Co-solvent | Temperature (°C) | Solubility (µM) | Method |
| PBS (pH 7.4) | DMSO | 25 | Data not available | Shake-Flask/Nephelometry |
Stability Profile
The stability of this compound under various stress conditions has not been detailed in the literature. A comprehensive stability assessment is crucial to determine its shelf-life and identify potential degradation products. Forced degradation studies are essential for developing stability-indicating analytical methods.
Table 3: Stability of this compound under Forced Degradation
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation | Major Degradants Identified |
| Acidic (e.g., 0.1 N HCl) | 24, 48, 72 | 60 | Data not available | Data not available |
| Basic (e.g., 0.1 N NaOH) | 24, 48, 72 | 60 | Data not available | Data not available |
| Oxidative (e.g., 3% H₂O₂) | 24, 48, 72 | 60 | Data not available | Data not available |
| Thermal (Solid State) | 24, 48, 72 | 80 | Data not available | Data not available |
| Photolytic (ICH Q1B) | 24, 48, 72 | 25 | Data not available | Data not available |
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of this compound.
Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol is considered the gold standard for determining equilibrium solubility.[2]
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, PBS, ethanol) in a sealed vial. Ensure there is undissolved solid remaining.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.
-
Filtration/Centrifugation: To remove any remaining solid particles, either filter the aliquot through a 0.22 µm filter or centrifuge it at high speed (e.g., 14,000 rpm for 10 minutes) and collect the supernatant.
-
Quantification: Dilute the clear supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calibration: Prepare a calibration curve using known concentrations of this compound to accurately determine the concentration in the sample.
Stability-Indicating HPLC Method Development and Forced Degradation
A stability-indicating method is crucial to separate the intact drug from its degradation products.
-
Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 60°C) and take samples at various time points (e.g., 0, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Follow the same procedure as acid hydrolysis but use 0.1 N NaOH.
-
Oxidation: Treat the compound solution with 3% hydrogen peroxide at room temperature or slightly elevated temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).
-
Photostability: Expose the compound in solution and as a solid to light as per ICH Q1B guidelines.
-
-
HPLC Method Development:
-
Column Selection: Start with a C18 reversed-phase column.
-
Mobile Phase Selection: A common starting point is a gradient of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: Use a photodiode array (PDA) detector to monitor the elution and check for peak purity. A common detection wavelength for pyrimidine derivatives is around 225 nm.
-
Optimization: Analyze the stressed samples. Adjust the mobile phase composition, gradient, pH, and column temperature to achieve adequate resolution between the parent compound and all degradation products.
-
Conclusion
While specific quantitative data on the solubility and stability of this compound is sparse, this guide provides the necessary framework for researchers to systematically determine these critical parameters. The detailed experimental protocols for thermodynamic solubility and forced degradation studies, coupled with the development of a stability-indicating HPLC method, will enable the generation of high-quality data essential for advancing research and development involving this compound. The provided tables serve as a template for the clear and structured presentation of these findings.
References
6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione: A Technical Guide on Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the known biological activities of the pyrimidine derivative, 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione, also identified by its synonym, 5-Bromo-6-aminouracil. This document consolidates available data on its primary biochemical target, presents quantitative inhibitory data, and outlines relevant experimental methodologies.
Core Biological Activity: Inhibition of Thymidine Phosphorylase
The principal biological activity identified for this compound is the inhibition of thymidine phosphorylase (TPase).[1] TPase is an enzyme that plays a crucial role in the pyrimidine salvage pathway, catalyzing the reversible phosphorolysis of thymidine to thymine and 2-deoxyribose-1-phosphate.
This enzymatic activity is of significant interest in oncology for two main reasons:
-
Angiogenesis: Thymidine phosphorylase is identical to the platelet-derived endothelial cell growth factor (PD-ECGF). Elevated levels of TPase in tumor tissues are associated with increased angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of TPase is therefore a promising strategy for anti-angiogenic cancer therapy.
-
Modulation of Chemotherapy: TPase is involved in the metabolism of fluoropyrimidine-based chemotherapeutic agents. Its inhibition can influence the efficacy and toxicity of these drugs.[2]
Quantitative Data for Thymidine Phosphorylase Inhibition
The inhibitory potency of this compound against thymidine phosphorylase has been evaluated in multiple studies, with some variability in the reported values. This discrepancy may be attributed to different experimental conditions, such as the source of the enzyme (e.g., human placenta vs. recombinant human) and the specific assay parameters.
| Inhibitor | Enzyme Source | Assay Parameter | Value | Reference |
| This compound | Human Placenta | IC50 | 7.6 µM | Hirota et al., 1997[1] |
| 5-Bromo-6-aminouracil | Human | Ki | 13 mM | (Referenced in literature) |
| 5-Bromo-6-aminouracil | Endometrial Cell Cytosol | Activity | Statistically significant reduction at 0.2 mM | Miszczak-Zaborska et al.[3] |
Other Potential Biological Activities
While the primary focus of research on this compound has been its role as a thymidine phosphorylase inhibitor, the broader class of 6-aminouracil derivatives has been investigated for other biological activities. However, specific data for the parent compound in these areas are limited.
-
Antimicrobial and Cytotoxic Activities: Studies on various derivatives of 6-aminouracil have shown potential antibacterial and cytotoxic effects against cancer cell lines.[4] However, at present, there is a lack of published data specifically demonstrating significant antimicrobial or direct cytotoxic activity for the unsubstituted this compound. Its anticancer potential appears to be primarily mediated through the inhibition of angiogenesis via thymidine phosphorylase.
Experimental Protocols
General Spectrophotometric Thymidine Phosphorylase Inhibition Assay
The following is a generalized protocol for determining the inhibitory activity of a compound against thymidine phosphorylase using a spectrophotometric method. This method is based on the principle that the substrate, thymidine, and the product, thymine, have different molar extinction coefficients at a specific wavelength.
Disclaimer: The specific, detailed experimental protocol from the study by Hirota et al. (1997) reporting the IC50 of 7.6 µM could not be obtained from the available literature. The following protocol is a representative methodology for a spectrophotometric thymidine phosphorylase inhibition assay.
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of thymidine phosphorylase (IC50).
Materials:
-
Recombinant human thymidine phosphorylase
-
Thymidine (substrate)
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.4)
-
This compound (test compound)
-
Dimethyl sulfoxide (DMSO) for dissolving the test compound
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at ~290 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of thymidine in potassium phosphate buffer.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the test compound in DMSO to obtain a range of concentrations.
-
Dilute the recombinant human thymidine phosphorylase in potassium phosphate buffer to the desired working concentration.
-
-
Assay Setup (in a 96-well microplate):
-
Test Wells: Add potassium phosphate buffer, the thymidine phosphorylase solution, and the test compound dilution to each well.
-
Control Wells (No Inhibitor): Add potassium phosphate buffer, the thymidine phosphorylase solution, and DMSO (vehicle control) to each well.
-
Blank Wells (No Enzyme): Add potassium phosphate buffer, the test compound dilution (or DMSO), and buffer in place of the enzyme solution.
-
-
Pre-incubation:
-
Incubate the microplate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the thymidine substrate solution to all wells.
-
-
Spectrophotometric Measurement:
-
Immediately begin monitoring the change in absorbance at approximately 290 nm over a set period (e.g., 10-20 minutes) using the microplate spectrophotometer. The conversion of thymidine to thymine results in a decrease in absorbance at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of the inhibitor.
-
Normalize the velocities relative to the control (no inhibitor) to determine the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates the role of thymidine phosphorylase in the pyrimidine salvage pathway and its contribution to angiogenesis, providing the rationale for the therapeutic targeting of this enzyme.
Experimental Workflow
The diagram below outlines the general workflow for assessing the inhibitory activity of this compound against thymidine phosphorylase.
References
The Versatile Scaffold: A Technical Guide to 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione, also known as 5-bromo-6-aminouracil, is a pivotal heterocyclic building block in the field of medicinal chemistry. Its unique structural features, including the presence of amino and bromo substituents on the pyrimidine-2,4-dione core, provide a versatile platform for the synthesis of a diverse array of biologically active molecules. This guide offers an in-depth exploration of its synthesis, chemical properties, and its application as a scaffold in the development of novel therapeutics, particularly in the realms of oncology and virology. The strategic placement of the bromine atom allows for further functionalization through various cross-coupling reactions, while the amino group serves as a key site for derivatization, enabling the exploration of extensive structure-activity relationships (SAR). This document will delve into the synthesis of this key intermediate, showcase its utility in constructing potent inhibitors of various biological targets, and provide detailed experimental protocols and quantitative data to aid researchers in their drug discovery endeavors.
Synthesis of the Core Building Block: this compound
The synthesis of this compound is typically achieved through the bromination of 6-aminouracil. The following protocols provide a general framework for its preparation.
Experimental Protocol: Synthesis of 6-Aminouracil
A common precursor for the target molecule is 6-aminouracil. A general method for its synthesis is as follows:
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium metal (100 mmol) in anhydrous methanol (50 mL) with vigorous stirring until the sodium is completely dissolved.
-
Addition of Reagents: At room temperature, add methyl cyanoacetate (50 mmol) dropwise over 30 minutes. Continue stirring at room temperature for an additional 30 minutes.
-
Condensation: Add urea (50 mmol) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 3 hours.
-
Isolation: Cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration and washed with a small amount of anhydrous methanol.
-
Purification: The filter cake is dissolved in 25 mL of water and the solution is neutralized with glacial acetic acid. The mixture is stirred for 2 hours, and the resulting precipitate is filtered, washed with water, and dried to yield 6-aminouracil.
Experimental Protocol: Bromination of 6-Aminouracil to Yield this compound
A general procedure for the bromination of 6-aminouracil is as follows:
-
Reaction Setup: In a suitable reaction vessel, dissolve 6-aminouracil in glacial acetic acid.
-
Bromination: To the solution, add a solution of bromine in glacial acetic acid dropwise with stirring at a controlled temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is poured into ice water. The precipitated product is collected by filtration, washed with water, and dried.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol/water to afford pure this compound.
Applications in Medicinal Chemistry: A Building Block for Potent Inhibitors
The this compound scaffold has been instrumental in the development of inhibitors for several key therapeutic targets.
Dual BRD4 and PLK1 Inhibitors for Oncology
Derivatives of this compound have shown promise as dual inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), both of which are implicated in cancer progression.
| Compound ID | Modification on Core | Target Cell Line | IC50 (µM) | Reference |
| 4 | 1-H, 5-((2-bromo-1-phenylethylidene)amino) | MDA-MB-231 | 0.029 | [1] |
| 6a | 1-ethyl, 5-((2-bromo-1-(4-methoxyphenyl)ethylidene)amino) | MDA-MB-231 | 0.141 | [1] |
| 6b | 1-propyl, 5-((2-bromo-1-(4-methoxyphenyl)ethylidene)amino) | MDA-MB-231 | 0.077 | [1] |
PARP-1 Inhibitors for Cancer Therapy
The pyrimidine-2,4-dione scaffold is also integral to the design of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. PARP-1 is a key enzyme in the DNA damage response, and its inhibition is a clinically validated strategy for treating certain cancers, particularly those with BRCA mutations.
| Compound ID | Modification on Core | IC50 (nM) | Reference |
| S2 | Pyrano[2,3-d:5,6-d']dipyrimidine derivative | 3.61 | [2] |
| S7 | Pyrido[3',2':5,6]pyrano[2,3-d]pyrimidine derivative | 12.5 | [2] |
| S4 | Pyrano[2,3-d]pyrimidine derivative with phenyl isothiocyanate | 68.3 | [2] |
| S5 | Pyrano[2,3-d]pyrimidine derivative with thiophene-2-carbaldehyde | 82.1 | [2] |
| Olaparib | (Reference Drug) | 56.2 | [2] |
Structure-Activity Relationship (SAR) Insights
The extensive derivatization of the this compound core has provided valuable insights into the structure-activity relationships for various biological targets.
-
Substitution at the 1- and 3-positions: Alkylation or arylation at these positions can modulate the pharmacokinetic properties of the compounds and influence their interaction with the target protein.
-
Modification of the 6-amino group: The 6-amino group is a key handle for introducing diverse substituents. The addition of side chains can enhance potency and selectivity, as seen in the development of dual BRD4/PLK1 inhibitors where different alkyl and aryl groups attached to the imine nitrogen significantly impacted activity.
-
Functionalization at the 5-bromo position: The bromine atom is a versatile point for modification through various cross-coupling reactions, allowing for the introduction of a wide range of substituents to probe the binding pocket of the target enzyme.
Experimental Protocols for Biological Evaluation
Cell Viability Assay (MTT Assay)
This colorimetric assay is commonly used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
In Vitro Kinase/Enzyme Inhibition Assay
To determine the direct inhibitory effect of the compounds on their target enzymes (e.g., BRD4, PLK1, PARP-1), in vitro assays are employed.
-
Reaction Setup: In a microplate, combine the purified enzyme, the substrate, and the test compound at various concentrations in an appropriate assay buffer.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding a co-factor (e.g., ATP for kinases, NAD+ for PARP-1).
-
Incubation: Incubate the reaction mixture at a specific temperature for a defined period.
-
Detection: The enzyme activity is measured using a suitable detection method, such as luminescence, fluorescence, or absorbance, which quantifies the amount of product formed or substrate consumed.
-
Data Analysis: The IC50 values are determined by plotting the enzyme activity against the inhibitor concentration.
Conclusion
This compound has proven to be a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups have enabled the creation of a multitude of derivatives with potent and selective activities against a range of important therapeutic targets. The examples provided in this guide, particularly in the development of dual BRD4/PLK1 and PARP-1 inhibitors, underscore the significant potential of this scaffold in modern drug discovery. The detailed protocols and compiled data herein are intended to serve as a valuable resource for researchers and scientists working to develop the next generation of targeted therapies. The continued exploration of the chemical space around this privileged core is likely to yield further breakthroughs in the treatment of cancer and other diseases.
References
Methodological & Application
Application Notes and Protocols: Synthesis and Evaluation of Novel Derivatives from 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione, also known as 5-bromocytosine, is a versatile scaffold for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from this starting material, focusing on palladium-catalyzed cross-coupling reactions and the formation of fused ring systems. Furthermore, it outlines protocols for evaluating the biological activity of these derivatives, specifically their anticancer and antimicrobial properties. The information presented herein is intended to serve as a comprehensive guide for researchers in the fields of medicinal chemistry and drug discovery.
Synthetic Applications
The presence of a reactive bromine atom at the C5 position and a nucleophilic amino group at the C6 position makes this compound an ideal precursor for various chemical transformations. These modifications are crucial for developing structure-activity relationships (SAR) and optimizing the pharmacological profiles of the resulting molecules.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. The bromo substituent at the C5 position of the pyrimidinedione ring is amenable to such transformations, allowing for the introduction of a wide range of substituents.
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyrimidinedione core and various aryl or heteroaryl groups. This reaction typically involves the use of a palladium catalyst, a phosphine ligand, and a base.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%), to the flask. Subsequently, add a degassed solvent (e.g., 1,4-dioxane, DMF, or toluene) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-110 °C and stir the mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 5-aryl-6-aminopyrimidine-2,4(1H,3H)-dione derivative.
Workflow for Suzuki-Miyaura Coupling
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
The Buchwald-Hartwig amination allows for the formation of a C-N bond between the pyrimidinedione and a primary or secondary amine. This reaction is instrumental in introducing diverse amino functionalities at the C5 position.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., BINAP, XPhos, 4-10 mol%). Seal the tube with a rubber septum.
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.0 equiv.), the desired amine (1.2-1.5 equiv.), and an anhydrous solvent (e.g., toluene, dioxane).
-
Reaction: Heat the reaction mixture to 80-120 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired 5-(substituted-amino)-6-aminopyrimidine-2,4(1H,3H)-dione.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Synthesis of Fused Heterocyclic Systems: Pteridines
The 6-amino group of the pyrimidinedione can participate in condensation reactions to form fused heterocyclic systems, such as pteridines, which are known for their diverse biological activities.
Experimental Protocol: Synthesis of Pteridine-2,4,7-triones
-
Step 1: Nitrosation: Dissolve this compound in a suitable solvent (e.g., acetic acid/water). Cool the solution in an ice bath and add a solution of sodium nitrite (NaNO₂) portion-wise while maintaining the temperature below 5 °C. Stir the reaction mixture for 1-2 hours. The formation of a colored precipitate indicates the formation of the 5-nitroso derivative. Filter the precipitate, wash with cold water, and dry.
-
Step 2: Condensation and Cyclization: To a suspension of the 5-nitroso derivative (1.0 equiv.) in a solvent like DMF or acetic acid, add a compound with an active methylene group (e.g., malononitrile, ethyl cyanoacetate, 1.1 equiv.) and a base (e.g., piperidine, a few drops). Heat the reaction mixture at reflux for several hours. Monitor the reaction by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture and pour it into ice water. Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol, acetic acid) to yield the pure pteridine derivative.
Biological Applications and Evaluation
Derivatives of this compound have shown promise as anticancer and antimicrobial agents. The following protocols describe standard assays for evaluating these biological activities.
Anticancer Activity Evaluation
Many pyrimidine derivatives exert their anticancer effects by inhibiting key enzymes in signaling pathways that are often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation. In many cancers, this pathway is overactive, leading to uncontrolled cell growth. Pyrimidine derivatives can act as inhibitors of EGFR tyrosine kinase, blocking the downstream signaling cascade.
EGFR Signaling Pathway Diagram
Caption: Simplified EGFR signaling pathway and the point of inhibition.
The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is widely used to determine the cytotoxic potential of novel compounds.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. After 24 hours, replace the medium with 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the
The Role of 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione in the Synthesis of Novel Anticancer Agents
Introduction:
6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione, also known as 6-amino-5-bromouracil, is a versatile heterocyclic compound that serves as a key building block in the synthesis of a wide array of novel anticancer agents. The pyrimidine scaffold is a fundamental component of nucleic acids, and its derivatives have been extensively explored in medicinal chemistry for their potential to interfere with various cellular processes in cancer cells. The presence of the bromine atom at the 5-position and the amino group at the 6-position provides reactive sites for further chemical modifications, allowing for the generation of diverse molecular architectures with a range of biological activities. These derivatives have shown promise in targeting various cancer cell lines, including those of the prostate, breast, lung, and colon, by inhibiting key enzymes and signaling pathways involved in cancer progression.
Application in Anticancer Drug Discovery
Derivatives synthesized from this compound have demonstrated significant potential as anticancer agents through various mechanisms of action. These include, but are not limited to, the inhibition of protein kinases, disruption of DNA synthesis, and induction of apoptosis. The strategic modification of the 6-amino group or the substitution of the 5-bromo atom allows for the fine-tuning of the molecule's properties to enhance its potency, selectivity, and pharmacokinetic profile.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity of various pyrimidine derivatives against several human cancer cell lines. This data highlights the potential of this class of compounds in cancer therapy.
| Compound ID | Cancer Cell Line | IC50/EC50 (µM) | Reference |
| Compound 2a | U-87 MG (Glioblastoma) | 8 ± 0.9 | [1] |
| MDA-MB-231 (Breast) | 5 ± 0.5 | [1] | |
| CAL27 (Oral Squamous) | 7 ± 0.8 | [1] | |
| HCT-116 (Colon) | 6 ± 0.7 | [1] | |
| Compound 5o | Glioblastoma Cells | Potent Activity | [2][3] |
| Liver Cancer Cells | Potent Activity | [2][3] | |
| Breast Cancer Cells | Potent Activity | [2][3] | |
| Lung Cancer Cells | Potent Activity | [2][3] | |
| Various Pyrimidines | PC3 (Prostate Carcinoma) | - | [4] |
| Chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-1,7-dione derivatives | A2780 (Ovarian) | 0.11 - 2.5 | [5] |
Experimental Protocols
General Synthesis of 6-Arylamino-5-bromopyrimidine-2,4(1H,3H)-diones
This protocol describes a general method for the synthesis of 6-arylamino-5-bromopyrimidine-2,4(1H,3H)-dione derivatives, which are precursors to various anticancer agents.
Materials:
-
This compound
-
Appropriate aryl halide (e.g., bromobenzene derivatives)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K3PO4)
-
Solvent (e.g., 1,4-Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound (1 mmol), the aryl halide (1.2 mmol), and the base (2 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (5 mol%) to the flask.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture at the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-arylamino-5-bromopyrimidine-2,4(1H,3H)-dione derivative.
Synthesis of Fused Pyrimidine Derivatives
This protocol outlines a method for the synthesis of fused pyrimidine derivatives from a 6-aminouracil precursor, which can be adapted for 6-amino-5-bromouracil.
Materials:
-
6-Aminouracil derivative (e.g., this compound)
-
Appropriate aldehyde (e.g., salicylic aldehyde)
-
Acetylacetic ester
-
Solvent (e.g., DMF)
-
Catalyst (e.g., piperidine)
Procedure:
-
To a solution of the 6-aminouracil derivative (0.1 mol) in DMF (100 mL), add the aldehyde (0.1 mol) and acetylacetic ester (0.1 mol).
-
Add a catalytic amount of piperidine (5 mol%).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into cold water.
-
Collect the resulting precipitate by filtration, wash with water and ethanol, and dry to obtain the fused pyrimidine product.[5]
Visualizations
Synthetic Pathway for Fused Pyrimidine Anticancer Agents
Caption: General workflow for the synthesis of fused pyrimidine anticancer agents.
General Signaling Pathway Targeted by Pyrimidine-Based Kinase Inhibitors
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by pyrimidine-based kinase inhibitors.
This compound is a valuable starting material for the synthesis of a diverse range of pyrimidine derivatives with promising anticancer activities. The ability to easily modify its structure allows for the development of compounds that can target specific cancer-related pathways, leading to the inhibition of cancer cell growth and proliferation. Further research and development in this area are crucial for the discovery of more effective and selective cancer therapies. The provided protocols and data serve as a foundational guide for researchers in the field of anticancer drug discovery.
References
- 1. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 5. longdom.org [longdom.org]
Application Notes and Protocols: 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione as a Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione, also known as 5-bromo-6-aminouracil, is a versatile precursor in the synthesis of a wide array of fused heterocyclic compounds. Its unique structural features, including a reactive bromine atom at the C5 position and adjacent amino and amide functionalities, make it an ideal starting material for constructing complex molecular architectures with significant biological activities. Pyrimidine-fused heterocycles are integral components of DNA and RNA and exhibit a broad spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of medicinally relevant heterocyclic systems.
Applications in Heterocyclic Synthesis
This compound serves as a key building block for the synthesis of several classes of fused pyrimidines, most notably pteridines, purines, and pyrido[2,3-d]pyrimidines. The bromine atom at the C5 position is amenable to various transformations, including nucleophilic substitution and palladium-catalyzed cross-coupling reactions, while the 6-amino group and the adjacent endocyclic nitrogen atom are poised for cyclization reactions.
Synthesis of Pteridines
Pteridines, composed of fused pyrimidine and pyrazine rings, are a class of heterocyclic compounds with diverse biological roles, acting as enzymatic cofactors and signaling molecules.[2] Several pteridine derivatives have been developed as anticancer agents, with molecular targets including dihydrofolate reductase (DHFR) and various kinases.[1][3] The synthesis of pteridines from this compound typically involves a condensation reaction between the 5,6-diamino moiety (often generated in situ or from a related precursor) and a 1,2-dicarbonyl compound.
Synthesis of Purines
Purines are fundamental components of nucleic acids and are involved in a vast range of metabolic processes.[4][5] Synthetic purine analogs are widely used in chemotherapy. The synthesis of purines can be achieved from 4,5-diaminopyrimidines through cyclization with a one-carbon source. While direct synthesis from this compound is less common, it can be a precursor to the necessary diaminopyrimidine intermediate.
Synthesis of Pyrido[2,3-d]pyrimidines
Pyrido[2,3-d]pyrimidines are another important class of fused heterocycles with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6] Their synthesis often involves the construction of the pyridine ring onto the pyrimidine core of a 6-aminouracil derivative. This can be achieved through condensation with various three-carbon synthons, such as α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds.[6]
Key Reaction Methodologies
The versatility of this compound as a precursor stems from its reactivity in several key organic transformations:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyrimidine ring activates the C5-bromo substituent towards nucleophilic displacement by various nucleophiles, such as amines and alkoxides.
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent is an excellent handle for palladium-catalyzed reactions like the Suzuki-Miyaura coupling, allowing for the introduction of aryl and heteroaryl moieties at the C5 position.
-
Condensation and Cyclization: The 6-amino group, in conjunction with the endocyclic nitrogen at N1 or N3, readily participates in condensation reactions with carbonyl compounds, leading to the formation of fused heterocyclic rings.
Data Presentation
The following tables summarize quantitative data for representative reactions and biological activities of compounds derived from 6-aminouracil precursors.
| Entry | Reactant 1 | Reactant 2 | Product | Catalyst/Solvent | Time (h) | Yield (%) | Reference |
| 1 | 6-Aminouracil | Acetyl acetone | 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-dione | Phosphoric acid | - | - | [6] |
| 2 | 6-Amino-1,3-dimethyluracil | Isatin | Spiro pyridodipyrimidine | Method A: Reflux | 2 | 75 | [7] |
| 3 | 6-Amino-1,3-dimethyluracil | Isatin | Spiro pyridodipyrimidine | Method B: Microwave | 0.17 | 92 | [7] |
| 4 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | 5-Phenyl-2-methylpyridin-3-amine | Pd(dppf)Cl₂ / K₂CO₃ in Dioxane/H₂O | 12 | 85 | [8] |
| 5 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ / K₃PO₄ in 1,4-Dioxane | 12 | 88 | [9] |
Table 1: Summary of Reaction Conditions and Yields for the Synthesis of Fused Pyrimidines.
| Compound | Cell Line | IC₅₀ (µM) | Target | Reference |
| Compound 4 | MCF-7 | 0.57 | PIM-1 Kinase | [10] |
| Compound 11 | MCF-7 | 1.31 | PIM-1 Kinase | [10] |
| Compound 4 | HepG2 | 1.13 | PIM-1 Kinase | [10] |
| Compound 10 | HepG2 | 0.99 | PIM-1 Kinase | [10] |
| Pteridine derivative VI | EGFRL858R/T790M | 0.00068 | EGFR | [11] |
| Pyrido[2,3-d]pyrimidine 1 | EGFRWT | 0.093 | EGFR | [12] |
| Pyrido[2,3-d]pyrimidine 1 | EGFRT790M | 0.174 | EGFR | [12] |
Table 2: In Vitro Anticancer Activity of Selected Fused Pyrimidine Derivatives.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Pyrido[2,3-d]pyrimidines via Condensation with 1,3-Dicarbonyl Compounds
This protocol is adapted from the synthesis of related pyrido[2,3-d]pyrimidines from 6-aminouracil derivatives.[6]
Reaction Scheme:
Caption: Synthesis of Pyrido[2,3-d]pyrimidines.
-
To a flask containing this compound (1.0 mmol), add the 1,3-dicarbonyl compound (1.2 mmol).
-
Add polyphosphoric acid (10 mL) to the mixture.
-
Heat the reaction mixture at 100-120 °C with stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
This protocol is based on established methods for the Suzuki coupling of bromo-substituted heterocycles.[8][9]
Reaction Scheme:
Caption: Suzuki-Miyaura Cross-Coupling Reaction.
-
In a reaction vessel, combine this compound (1.0 mmol), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1, or DMF) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 3: Synthesis of Pteridines via Cyclocondensation
This protocol is adapted from the general synthesis of pteridines from 5,6-diaminopyrimidines. The initial step would involve the conversion of the 5-bromo-6-aminopyrimidine to a 5,6-diaminopyrimidine, which is a common transformation.
Reaction Scheme:
Caption: Pteridine Synthesis via Cyclocondensation.
-
Dissolve the 5,6-diaminopyrimidine-2,4(1H,3H)-dione (1.0 mmol) in a suitable solvent (e.g., ethanol, water, or a mixture).
-
Add the 1,2-dicarbonyl compound (1.1 mmol) to the solution.
-
Heat the reaction mixture to reflux for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution upon cooling. If not, the solvent can be partially evaporated to induce crystallization.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Further purification can be achieved by recrystallization.
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway Inhibition
Many synthesized pyrido[2,3-d]pyrimidine and pteridine derivatives exhibit anticancer activity by targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[11][12] Inhibition of EGFR blocks downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, which are crucial for cell proliferation and survival.
Caption: Inhibition of the EGFR Signaling Pathway.
PIM-1 Kinase Inhibition Pathway
PIM-1 kinase is another important target in cancer therapy, and several pyrido[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against this enzyme.[10] PIM-1 is a serine/threonine kinase that promotes cell survival and proliferation by phosphorylating and inactivating pro-apoptotic proteins like BAD.
Caption: PIM-1 Kinase Apoptotic Pathway Inhibition.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of heterocyclic compounds derived from this compound.
Caption: Experimental Workflow for Synthesis and Evaluation.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a diverse range of biologically active heterocyclic compounds. The methodologies and data presented in these application notes provide a solid foundation for researchers in medicinal chemistry and drug development to explore the synthesis of novel fused pyrimidine derivatives with potential therapeutic applications. The adaptability of this precursor to various synthetic transformations ensures its continued importance in the quest for new and effective therapeutic agents.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Therapeutic potential of pteridine derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pteridine-sulfonamide conjugates as dual inhibitors of carbonic anhydrases and dihydrofolate reductase with potential antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purine metabolism - Wikipedia [en.wikipedia.org]
- 5. news-medical.net [news-medical.net]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Anti-Proliferative Action of Purine/Pteridine-Based Derivatives as Dual Inhibitors of EGFR and BRAFV600E - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of Pyrido[2,3-d]pyrimidines via Reaction of 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione with Aromatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed procedures for the synthesis of substituted pyrido[2,3-d]pyrimidine derivatives, a class of compounds with significant therapeutic potential, particularly as anticancer agents. The core reaction involves a multi-component condensation of 6-amino-5-bromopyrimidine-2,4(1H,3H)-dione, various aromatic aldehydes, and an active methylene compound (malononitrile). Pyrido[2,3-d]pyrimidines are recognized as privileged structures in medicinal chemistry, with prominent examples including potent and selective inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are crucial regulators of the cell cycle.
Introduction & Application
The reaction of 6-aminouracil derivatives with aromatic aldehydes provides a versatile and efficient route to construct the pyrido[2,3-d]pyrimidine scaffold. This fused heterocyclic system is of great interest in drug discovery due to its wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1]
A significant application of this scaffold is in the development of anticancer therapeutics. Many pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of protein kinases, which are critical enzymes in cellular signaling pathways that are often dysregulated in cancer.[2] Specifically, they have shown remarkable efficacy as inhibitors of CDK4 and CDK6.[3][4] These kinases, in complex with Cyclin D, play a pivotal role in the G1 phase of the cell cycle, controlling the transition to the S phase where DNA replication occurs.[5][6] By inhibiting CDK4/6, these compounds can induce G1 cell-cycle arrest and prevent the proliferation of cancer cells.[7]
These application notes provide a general protocol for a one-pot, three-component synthesis, a summary of expected yields with various aldehydes, and an overview of the relevant biological signaling pathway.
General Reaction Scheme
The synthesis is typically achieved through a one-pot, three-component reaction involving this compound, an aromatic aldehyde, and malononitrile. The reaction proceeds via a domino Knoevenagel condensation, Michael addition, and subsequent cyclization to yield the highly functionalized pyrido[2,3-d]pyrimidine product.
Caption: General reaction for the synthesis of Pyrido[2,3-d]pyrimidines.
Quantitative Data Summary
The following table summarizes the reaction outcomes for the synthesis of 7-amino-5-aryl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile derivatives using various substituted aromatic aldehydes with 6-aminouracil and malononitrile. While the starting material in the provided data is 6-aminouracil, similar reactivity and yields are expected for this compound under optimized conditions. The data is adapted from a study by Abdolmohammadi and Balalaie (2012), which utilized microwave irradiation as the heating method.
| Entry | Aromatic Aldehyde (Ar) | Product | Time (min) | Yield (%) |
| 1 | C₆H₅ | 7-amino-2,4-dioxo-5-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile | 5 | 95 |
| 2 | 4-ClC₆H₄ | 7-amino-5-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile | 5 | 94 |
| 3 | 4-MeOC₆H₄ | 7-amino-5-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile | 6 | 92 |
| 4 | 4-NO₂C₆H₄ | 7-amino-5-(4-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile | 7 | 93 |
| 5 | 3-NO₂C₆H₄ | 7-amino-5-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile | 7 | 90 |
| 6 | 4-MeC₆H₄ | 7-amino-5-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile | 8 | 88 |
| 7 | 2-ClC₆H₄ | 7-amino-5-(2-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile | 10 | 85 |
| 8 | 3-HOC₆H₄ | 7-amino-5-(3-hydroxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile | 8 | 82 |
Experimental Workflow & Protocols
The overall experimental process from reaction setup to product analysis is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Palbociclib - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Biological Activity Screening of 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the biological activity screening of 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione derivatives. This class of compounds, belonging to the broader family of pyrimidine derivatives, holds significant potential in drug discovery, particularly in oncology and antimicrobial research.[1][2] The protocols outlined below, alongside data presentation formats and workflow visualizations, are designed to facilitate the systematic evaluation of these compounds.
Data Presentation: Comparative Efficacy of Pyrimidine Derivatives
The biological activity of pyrimidine derivatives is highly dependent on their substitution patterns and the specific biological target. The following table summarizes the inhibitory activities of various pyrimidine and bromouracil compounds from different screening studies, providing a comparative overview of their potency.
| Compound Class | Derivative/Compound | Target/Assay | Activity Metric | Value | Reference |
| 5-Bromouracil Derivative | 5-bromo-1-mesyluracil (BMsU) | HeLa Cells (in vitro) | Inhibition of DNA/RNA synthesis | Not specified | [3] |
| 5-Bromouracil Derivative | 5-bromo-1-mesyluracil (BMsU) | Mouse anaplastic mammary carcinoma (in vivo) | Tumor growth reduction | Significant at 50 mg/kg | [3] |
| 5-Aryl ethylidene aminopyrimidine-2,4-diones | Compound 6a (R²=OCH₃) | PLK1 Inhibition | IC₅₀ | 0.141 µM | [4] |
| 5-Aryl ethylidene aminopyrimidine-2,4-diones | Compound 6b (R²=OCH₃) | PLK1 Inhibition | IC₅₀ | 0.077 µM | [4] |
| 5-Aryl ethylidene aminopyrimidine-2,4-diones | Compound 7 (unsubstituted phenyl) | PLK1 Inhibition | IC₅₀ | 0.042 µM | [4] |
| Pyrimidine Diamine Derivatives | Compound 22 | Equine Butyrylcholinesterase (eqBChE) | Ki | 99 ± 71 nM | [5] |
| Novel Synthesized Pyrimidine Derivatives | Various | Human Carbonic Anhydrase I (hCA I) | Ki | 39.16 ± 7.70 – 144.62 ± 26.98 nM | [5] |
| 5-Fluorouracil Acyclonucleoside Derivative | 5-fluoro-1-[(2-hydroxyethoxy)methyl]uracil | L1210 mouse leukemia cells | ID₅₀ | 1.7 x 10⁻⁵ M | [6] |
| Chromeno[2,3-d]pyrimidine Derivative | Compound 3 | MCF7 (Breast Cancer) | IC₅₀ | 2.02 µM | [7] |
| Chromeno[2,3-d]pyrimidine Derivative | Compound 3 | HepG2 (Hepatocyte Cancer) | IC₅₀ | 1.83 µM | [7] |
| Chromeno[2,3-d]pyrimidine Derivative | Compound 3 | A549 (Lung Cancer) | IC₅₀ | 1.61 µM | [7] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general method for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
This compound derivatives
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the pyrimidine derivatives for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle (e.g., DMSO) controls.[8]
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.[8]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.[8]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).[8]
Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC₅₀) of this compound derivatives against a specific target enzyme.[1]
Materials:
-
Purified target enzyme
-
Substrate specific to the enzyme
-
Assay buffer (optimized for enzyme activity)
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Multi-well plates (e.g., 96-well or 384-well)
-
Plate reader (spectrophotometer, fluorometer, or luminometer, depending on the assay)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the target enzyme in the assay buffer.
-
Prepare a stock solution of the substrate in the assay buffer.
-
Perform serial dilutions of the pyrimidine-based inhibitors to create a range of concentrations.[1]
-
-
Assay Setup:
-
In a multi-well plate, add the assay buffer.
-
Add the test compounds at various concentrations.
-
Add the target enzyme and incubate for a pre-determined time to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate.
-
-
Data Acquisition: Measure the signal (e.g., absorbance, fluorescence, luminescence) over time using a plate reader.
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Visualizations
Experimental Workflow for Biological Activity Screening
References
- 1. benchchem.com [benchchem.com]
- 2. japsonline.com [japsonline.com]
- 3. Synthesis and antitumor activity of 5-bromo-1-mesyluracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and antitumor activity of an acyclonucleoside derivative of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione as a versatile starting material in the synthesis of potent kinase inhibitors for cancer therapy. Detailed protocols for the synthesis and biological evaluation of derivative compounds are provided, along with visualizations of relevant signaling pathways and experimental workflows.
Introduction
This compound, also known as 5-bromo-6-aminouracil, is a key heterocyclic building block in medicinal chemistry. Its pyrimidine core is a privileged scaffold found in numerous biologically active compounds, including antiviral and anticancer agents.[1] The presence of an amino group and a bromine atom at adjacent positions allows for diverse chemical modifications, making it an ideal starting point for the synthesis of targeted therapeutics. This document focuses on its application in the development of dual inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), two promising targets in oncology.
Application: Synthesis of Dual BRD4/PLK1 Inhibitors
Recent research has demonstrated that derivatives of this compound can be effectively utilized to synthesize compounds that potently inhibit both BRD4 and PLK1.[2] BRD4 is an epigenetic reader crucial for the transcription of oncogenes like MYC, while PLK1 is a key regulator of mitotic progression.[1] Their simultaneous inhibition has shown synergistic antitumor effects in various cancer models, leading to cell cycle arrest and apoptosis.[3]
Quantitative Data: In Vitro Activity of Synthesized Inhibitors
The following table summarizes the inhibitory and cytotoxic activity of aminopyrimidine-2,4-dione derivatives synthesized from a 5,6-diaminouracil precursor, a closely related compound to this compound. The data is compared to the known inhibitor Volasertib.
| Compound ID | Target | IC50 (µM) | MDA-MB-231 IC50 (µM) | HT-29 IC50 (µM) | U-937 IC50 (µM) | Reference |
| 4 | BRD4 | 0.029 | >50 | 36.8 | >50 | [2][4] |
| PLK1 | 0.094 | [2][4] | ||||
| 6a | BRD4 | 0.141 | 48.7 | >50 | >50 | [2] |
| 6b | BRD4 | 0.077 | 33.6 | >50 | >50 | [2] |
| 7 | BRD4 | 0.042 | 26.4 | 31.2 | >50 | [2][4] |
| PLK1 | 0.020 | [2][4] | ||||
| Volasertib | BRD4 | 0.017 | - | - | - | [2][4] |
| PLK1 | 0.025 | [2][4] |
Experimental Protocols
Protocol 1: Synthesis of 5-Aryl Ethylidene Aminopyrimidine-2,4-diones (General Procedure)
This protocol describes the synthesis of aminopyrimidine-2,4-dione derivatives from 5,6-diaminouracil, a precursor that can be prepared from this compound. The reaction involves the condensation of 5,6-diaminouracil with an appropriate α-bromoacetophenone.[2]
Materials:
-
5,6-diaminouracil derivative (e.g., 5,6-diamino-1-ethyluracil)
-
Substituted α-bromoacetophenone (e.g., phenacyl bromide, p-nitrophenacyl bromide)
-
Dimethylformamide (DMF)
-
Reaction vessel (e.g., round-bottom flask)
-
Heating apparatus (e.g., heating mantle, oil bath)
-
Thin-layer chromatography (TLC) supplies
-
Purification system (recrystallization solvents or column chromatography supplies)
Procedure:
-
In a clean, dry reaction vessel, combine equimolar amounts of the 5,6-diaminouracil derivative and the substituted α-bromoacetophenone.
-
Add a few drops of DMF to the solid mixture to act as a catalyst and facilitate the reaction.
-
Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) for a short duration, typically 10-15 minutes.
-
Monitor the progress of the reaction using TLC. A suitable eluent system should be determined beforehand to distinguish the starting materials from the product.
-
Once the reaction is complete (as indicated by the consumption of the starting materials on TLC), allow the mixture to cool to room temperature.
-
The crude product can be isolated by filtration if it precipitates upon cooling.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to yield the pure 5-aryl ethylidene aminopyrimidine-2,4-dione.
-
Characterize the final product using standard analytical techniques such as NMR, mass spectrometry, and elemental analysis.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines the procedure for determining the cytotoxic effects of the synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HT-29, U-937)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Synthesized compounds dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Multi-well plate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 x 10⁴ cells per well in 100 µL of complete medium. Incubate the plates at 37 °C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in complete medium from the DMSO stock solutions. The final concentrations should typically range from 0.01 to 100 µM. The final DMSO concentration in the wells should be kept below 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include wells with untreated cells (vehicle control) and a positive control (e.g., a known cytotoxic drug like Methotrexate).
-
Incubate the plates for 72 hours at 37 °C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Visualizations
Signaling Pathway of Dual BRD4/PLK1 Inhibition
Caption: Dual inhibition of BRD4 and PLK1 disrupts oncogenic transcription and mitosis, leading to apoptosis.
Experimental Workflow for Inhibitor Development
Caption: Workflow for the synthesis and evaluation of dual BRD4/PLK1 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Molecule Dual PLK1 and BRD4 Inhibitors are Active Against Preclinical Models of Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione, a key intermediate in the development of various therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials and synthetic routes for this compound?
The most common starting material is 6-aminouracil (6-amino-1H-pyrimidine-2,4-dione). The synthesis is typically a direct bromination at the 5-position of the pyrimidine ring. A widely used method involves the reaction of 6-aminouracil with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like N,N-dimethylformamide (DMF).[1] Alternative methods may employ bromine in acetic acid or a combination of sodium bromide and sodium hypochlorite.[2][3]
Q2: What are the critical reaction parameters to control during the synthesis?
Key parameters to monitor and control include:
-
Temperature: The reaction is often conducted at a controlled temperature, for instance, cooled to 15°C when using NBS in DMF, to manage exothermicity and minimize side reactions.[1]
-
Stoichiometry: A slight excess of the brominating agent (e.g., 1.2 equivalents of NBS) is typically used to ensure complete conversion of the starting material.[1]
-
Reaction Time: The reaction progress should be monitored, for example by thin-layer chromatography (TLC), to determine the point of completion and avoid over-bromination or degradation.[1]
-
Solvent: The choice of solvent is crucial. DMF is a common choice for reactions with NBS.[1] Acetic acid is used for reactions with elemental bromine.[3]
Q3: What are the expected yield and purity of the final product?
With optimized conditions, high yields can be achieved. For example, the synthesis using NBS in DMF with ultrasonic assistance has been reported to yield over 95% of the desired product.[1] The purity of the crude product can vary, and purification steps are often necessary to achieve high purity for subsequent applications.
Q4: What are the recommended purification methods for this compound?
Common purification techniques include:
-
Washing: The crude product obtained after filtration is typically washed with distilled water to remove residual salts and solvent.[1]
-
Recrystallization: Recrystallization from water or 50% aqueous ethanol is a common method to purify the product.[1]
-
Acid-Base Purification: An alternative method involves dissolving the crude product in concentrated hydrochloric acid, followed by evaporation and redissolving in warm water. The product is then precipitated by making the solution faintly alkaline with aqueous ammonia.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive brominating agent. | Use a fresh, properly stored batch of the brominating agent (e.g., NBS). |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC to ensure completion. If the reaction is sluggish, a modest increase in temperature or extended reaction time may be necessary, but this should be done cautiously to avoid side reactions. | |
| Incorrect pH for bromination. | Some bromination reactions are pH-sensitive. Ensure the reaction conditions are as described in the protocol. For instance, bromination of uracil derivatives can be influenced by the acidity of the medium.[4][5] | |
| Presence of Multiple Spots on TLC (Impure Product) | Unreacted Starting Material: Incomplete reaction. | Increase the reaction time or the amount of brominating agent slightly. Ensure efficient mixing. |
| Formation of Dibrominated Byproduct: Over-bromination due to excess brominating agent or prolonged reaction time. | Carefully control the stoichiometry of the brominating agent. Monitor the reaction closely and stop it once the starting material is consumed. | |
| Formation of 5-bromo-6-hydroxy-hydropyrimidine intermediate: This can occur during the bromination of uracil derivatives.[6][7] | This intermediate can often be dehydrated to the desired product by heating or under acidic conditions.[4][6] | |
| Product is Colored (e.g., yellow or brown) | Presence of residual bromine or colored impurities. | Wash the product thoroughly with a suitable solvent. Recrystallization is highly recommended to remove colored impurities.[1] The product is typically a white to light yellow solid.[1] |
| Difficulty in Isolating the Product | Product is soluble in the reaction or wash solvent. | Ensure the product is precipitated effectively. If the product has some solubility in water, cooling the mixture before filtration can improve recovery. Minimize the volume of wash solvents. |
| Poor filtration characteristics. | Use an appropriate filter medium. If the precipitate is very fine, allowing it to stand for a longer period before filtration may help in particle agglomeration. |
Experimental Protocols
Synthesis of this compound using NBS in DMF
This protocol is adapted from a general procedure for the synthesis of 4-amino-5-bromopyrimidin-2(1H)-one.[1]
-
Reaction Setup: In a suitable reaction flask, add 6-aminouracil (1.0 eq), N-bromosuccinimide (1.2 eq), and N,N-dimethylformamide (DMF).
-
Reaction Conditions: Cool the mixture to 15°C. For enhanced reaction rates, ultrasonication can be applied for approximately 1 hour.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Work-up: Upon completion, filter the reaction mixture.
-
Purification: Wash the collected solid with distilled water (2 x volume of DMF used). Dry the product to obtain this compound.
Data Presentation
Table 1: Summary of a Representative Synthesis Protocol
| Parameter | Value | Reference |
| Starting Material | 6-aminouracil | [1] |
| Brominating Agent | N-bromosuccinimide (NBS) | [1] |
| Molar Ratio (6-aminouracil:NBS) | 1 : 1.2 | [1] |
| Solvent | N,N-dimethylformamide (DMF) | [1] |
| Reaction Temperature | 15°C | [1] |
| Reaction Time | ~1 hour (with ultrasonication) | [1] |
| Reported Yield | 95.6% | [1] |
| Appearance | White to yellow solid | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for synthesis of this compound.
References
- 1. 6-AMINO-5-BROMOPYRIMIDIN-2(1H)-ONE CAS#: 2240-25-7 [m.chemicalbook.com]
- 2. CN105111153A - Preparation method for 5-bromouracil - Google Patents [patents.google.com]
- 3. CS267380B1 - Process for the preparation of 6-aniono-5-bromo-1-methyl-1H-pyrimidine-2,4-dione \ t - Google Patents [patents.google.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Optimization of Reaction Conditions for 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and optimization of reaction conditions for 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for the synthesis of this compound, also known as 5-bromo-6-aminouracil, involves the bromination of 6-aminouracil.[1] A typical procedure utilizes N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent such as dimethylformamide (DMF).[2]
Q2: What are the critical parameters to control during the bromination of 6-aminouracil?
The critical parameters for the bromination of 6-aminouracil include reaction temperature, reaction time, and the molar ratio of reactants. It is crucial to maintain a controlled temperature, often around 15°C, to minimize side reactions.[2] The progress of the reaction should be monitored, for instance by using thin-layer chromatography (TLC), to determine the optimal reaction time.[2]
Q3: What are some common challenges encountered during the synthesis and purification of this compound?
Common challenges include:
-
Over-bromination: The formation of dibrominated or other over-halogenated byproducts can occur, reducing the yield of the desired product.[3]
-
Incomplete reaction: Ensuring the reaction goes to completion without decomposing the product can be challenging.[4]
-
Purification: The removal of unreacted starting materials, the brominating agent, and byproducts can be difficult, requiring specific purification techniques.[2]
-
Solubility Issues: The starting material and product may have limited solubility in common organic solvents, which can affect reaction kinetics and purification.[4]
Q4: How can the purity of the final product be assessed?
The purity of this compound can be assessed using several analytical techniques, including:
-
Melting Point: A sharp melting point range close to the literature value (around 240-243 °C with decomposition) indicates high purity.[2]
-
Chromatography: Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) can be used to detect the presence of impurities.
-
Spectroscopy: 1H NMR and 13C NMR spectroscopy can confirm the structure of the desired product and identify any impurities. Mass spectrometry can confirm the molecular weight.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Monitor the reaction closely using TLC to ensure all the starting material is consumed.[2] Consider slightly increasing the reaction time or the amount of brominating agent. |
| Decomposition of the product. | Maintain the recommended reaction temperature and avoid excessive heating.[4] Work up the reaction promptly once it is complete. | |
| Mechanical loss during workup. | Ensure efficient extraction and filtration steps. Wash the filter cake with a minimal amount of cold solvent to avoid dissolving the product. | |
| Multiple Spots on TLC / Impure Product | Over-bromination leading to di- or poly-brominated species. | Carefully control the stoichiometry of the brominating agent. Add the brominating agent portion-wise to the reaction mixture. Maintain a low reaction temperature.[3] |
| Presence of unreacted starting material. | Ensure the reaction has gone to completion by monitoring with TLC.[2] | |
| Side reactions due to incorrect pH or temperature. | Control the reaction conditions as specified in the protocol. For purification, consider recrystallization from water or 50% aqueous ethanol.[2] | |
| Difficulty in Product Isolation | Product is soluble in the reaction solvent. | After the reaction is complete, try precipitating the product by adding a non-solvent, such as water.[4] |
| Formation of a fine precipitate that is difficult to filter. | Allow the precipitate to stand for a longer period to allow for crystal growth. Consider using a different filtration setup, such as a centrifuge. |
Experimental Protocols
Synthesis of this compound[2]
-
Reaction Setup: To a reaction flask, add 6-aminopyrimidin-2(1H)-one (0.5 mol), N-bromosuccinimide (0.6 mol), and DMF (150 mL).
-
Reaction Conditions: Cool the reaction mixture to 15°C.
-
Reaction Execution: Maintain the temperature and stir the mixture. The original protocol suggests ultrasonication for 1 hour.[2]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, filter the reaction mixture.
-
Purification: Wash the filter cake with distilled water (2 x 20 mL).
-
Drying: Dry the obtained solid to yield 4-amino-5-bromopyrimidin-2(1H)-one.
Purification by Recrystallization[2]
-
The crude 5-Bromocytosine (an alternative name for the target compound) can be recrystallized from water or 50% aqueous ethanol.
Purification via Hydrochloride Salt Formation[2]
-
Dissolve approximately 3g of the crude product in 10 mL of concentrated HCl and evaporate to dryness.
-
Dissolve the resulting hydrochloride salt in a minimum volume of warm water.
-
Make the solution faintly alkaline with aqueous ammonia to precipitate the purified product.
-
Collect the crystals by filtration and dry them in a vacuum at 100°C.
Data Presentation
Table 1: Reactant and Product Information
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Starting Material | 6-Aminopyrimidine-2,4(1H,3H)-dione | C₄H₅N₃O₂ | 127.10 | 932-52-5 |
| Brominating Agent | N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 | 128-08-5 |
| Product | This compound | C₄H₄BrN₃O₂ | 205.99 | 6312-73-8 |
Table 2: Typical Reaction Conditions and Yield
| Parameter | Value | Reference |
| Molar Ratio (6-aminouracil:NBS) | 1 : 1.2 | [2] |
| Solvent | DMF | [2] |
| Temperature | 15 °C | [2] |
| Reaction Time | ~1 hour (with ultrasonication) | [2] |
| Reported Yield | 95.6% | [2] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis optimization.
References
Improving yield and purity of 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A two-step synthesis is the most common approach. The first step involves the synthesis of the precursor, 6-aminouracil, from urea and cyanoacetic acid. The second step is the electrophilic bromination of 6-aminouracil at the C-5 position using a suitable brominating agent like N-bromosuccinimide (NBS).
Q2: What are the critical parameters to control during the synthesis of 6-aminouracil?
The key parameters for the synthesis of 6-aminouracil include reaction temperature, reaction time, and the molar ratio of the reactants. It is crucial to maintain the reaction temperature, typically with refluxing ethanol, and to ensure the reaction goes to completion, which can take several hours.[1][2] The pH of the solution during workup is also critical for precipitating the product.[1]
Q3: Which brominating agent is recommended for the synthesis of this compound?
N-Bromosuccinimide (NBS) is a commonly used and effective brominating agent for this transformation.[3] It is generally considered safer and easier to handle than liquid bromine. The reaction is typically carried out in a solvent like dimethylformamide (DMF).[3]
Q4: How can I monitor the progress of the bromination reaction?
Thin Layer Chromatography (TLC) is an effective technique to monitor the progress of the reaction.[3] By spotting the reaction mixture alongside the starting material (6-aminouracil), you can observe the consumption of the starting material and the formation of the product. The product, being more substituted, will likely have a different Rf value than the starting material.
Q5: What is the best method for purifying the final product?
Recrystallization is a common and effective method for purifying this compound.[3] Water or a mixture of ethanol and water are often suitable solvent systems.[3] For persistent impurities, column chromatography may be necessary.
Troubleshooting Guides
Low Yield
| Symptom | Potential Cause | Recommended Solution |
| Low yield of 6-aminouracil (precursor) | Incomplete reaction during the initial condensation. | Ensure the reaction is refluxed for a sufficient amount of time (several hours).[2] Confirm that the sodium ethoxide base is properly prepared and active.[4] |
| Improper pH during product precipitation. | Carefully adjust the pH with acetic acid to precipitate the 6-aminouracil.[1] Check the pH with a pH meter or pH paper to ensure it is in the optimal range for precipitation. | |
| Low yield of this compound | Incomplete bromination. | Monitor the reaction by TLC to ensure all the 6-aminouracil has been consumed.[3] If the reaction stalls, consider adding a slight excess of the brominating agent. |
| Product loss during workup and purification. | When washing the filtered product, use cold solvent to minimize dissolution. During recrystallization, use the minimum amount of hot solvent necessary to dissolve the product and allow for slow cooling to maximize crystal formation. | |
| Degradation of the product. | Avoid excessively high temperatures or prolonged reaction times during bromination, as this can lead to degradation. |
Low Purity
| Symptom | Potential Cause | Recommended Solution |
| Presence of starting material (6-aminouracil) in the final product. | Incomplete bromination. | Ensure the reaction goes to completion by monitoring with TLC.[3] Use a slight excess (e.g., 1.1 to 1.2 equivalents) of the brominating agent. |
| Multiple spots on TLC after bromination. | Formation of over-brominated or other side products. | Control the stoichiometry of the brominating agent carefully. Add the brominating agent portion-wise or as a solution to avoid localized high concentrations. Maintain a controlled reaction temperature. |
| Presence of residual solvent or reagents. | Ensure the product is thoroughly dried under vacuum to remove any residual solvent. Wash the filtered product with an appropriate solvent to remove any soluble impurities. | |
| Product has an off-white or yellowish color. | Presence of colored impurities. | Recrystallize the product from a suitable solvent system.[3] If necessary, the colored impurities can sometimes be removed by treating the solution with activated carbon before filtration and crystallization. |
Experimental Protocols
Synthesis of 6-Aminouracil
This protocol is based on the condensation of urea and ethyl cyanoacetate.
Materials:
-
Sodium metal
-
Absolute Ethanol
-
Ethyl cyanoacetate
-
Urea
-
Hot water
-
Glacial acetic acid
Procedure:
-
Prepare sodium ethoxide by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
To the sodium ethoxide solution, add ethyl cyanoacetate and urea.[4]
-
Heat the mixture to reflux with vigorous stirring for 4 hours. The mixture may become solid.[4]
-
After the reaction is complete, add hot water to dissolve the solid.[4]
-
Neutralize the hot solution with glacial acetic acid to precipitate the 6-aminouracil.[4]
-
Filter the precipitate, wash with cold water, and dry to obtain 6-aminouracil.
Synthesis of this compound
This protocol describes the bromination of 6-aminouracil using N-bromosuccinimide (NBS).
Materials:
-
6-aminouracil
-
N-bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Distilled water
Procedure:
-
Suspend 6-aminouracil in DMF in a reaction flask.
-
Add N-bromosuccinimide (approximately 1.1-1.2 molar equivalents) to the suspension.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.[3]
-
Once the reaction is complete (typically when the starting material is no longer visible by TLC), the product can be precipitated by the addition of water.
-
Filter the precipitate, wash with cold water, and then with a small amount of cold ethanol to remove residual DMF.
-
Dry the product under vacuum.
Purification by Recrystallization
Materials:
-
Crude this compound
-
Distilled water or 50% aqueous ethanol[3]
Procedure:
-
Suspend the crude product in a minimal amount of the chosen solvent in a flask.
-
Heat the suspension with stirring until the solid completely dissolves.
-
If the solution is colored, it can be treated with a small amount of activated carbon and then hot-filtered to remove the carbon.
-
Allow the hot, clear solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualized Workflows and Logic
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
Caption: Troubleshooting logic for low purity issues.
References
Technical Support Center: Synthesis of 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione, also known as 5-bromo-6-aminouracil.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and straightforward method for synthesizing this compound is through the direct bromination of 6-aminouracil. This electrophilic substitution reaction typically utilizes elemental bromine in a suitable solvent, often acetic acid, with a buffer such as sodium acetate to control the acidity.
Q2: What are the potential side reactions I should be aware of during the synthesis?
The primary side reactions of concern are:
-
Over-bromination: The formation of a dibrominated byproduct.
-
Reactions involving the 6-amino group: While the primary site of electrophilic attack is the 5-position of the pyrimidine ring, the amino group can influence the reaction and potentially lead to other byproducts under certain conditions.
-
Degradation of the starting material or product: Prolonged reaction times or harsh conditions can lead to the decomposition of the desired product or the starting 6-aminouracil.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material, the desired product, and potential byproducts. The spots can be visualized under UV light.
Q4: What are the recommended purification methods for the final product?
Recrystallization is a common and effective method for purifying this compound. A mixture of ethanol and water (e.g., 25% ethanol) has been reported to be effective.[1] Washing the crude product with appropriate solvents can also help remove unreacted starting materials and soluble impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | - Monitor the reaction closely using TLC to ensure the complete consumption of the starting material. - Ensure the bromine is added at a controlled rate to maintain the optimal reaction temperature. |
| Degradation of the product during workup. | - Avoid prolonged exposure to harsh acidic or basic conditions during the workup and purification steps. - Perform purification steps at lower temperatures if product instability is suspected. | |
| Presence of a Major Impurity with a Higher Rf on TLC | This could be the unreacted starting material, 6-aminouracil. | - Confirm the identity of the impurity by comparing its Rf value with that of a 6-aminouracil standard. - If unreacted starting material is present, consider extending the reaction time or slightly increasing the stoichiometry of the brominating agent. - Purify the product via recrystallization, as the starting material may have different solubility characteristics. |
| Presence of a Major Impurity with a Lower Rf on TLC | This is likely an over-brominated side product, such as a dibromo-derivative. | - Carefully control the stoichiometry of the brominating agent. Use of a slight excess is common, but a large excess should be avoided. - Add the brominating agent slowly and maintain a consistent reaction temperature to improve selectivity. - Optimize the purification method, such as fractional recrystallization, to separate the desired mono-bromo product from the dibromo impurity. |
| Product is Difficult to Purify by Recrystallization | Co-crystallization of the product and impurities. | - Try different solvent systems for recrystallization. A solvent screen can be performed on a small scale to identify the optimal conditions. - Consider column chromatography for purification if recrystallization is ineffective. |
| Discoloration of the Final Product | Presence of trace impurities or degradation products. | - Ensure all glassware is thoroughly cleaned and dried before use. - Use high-purity starting materials and solvents. - Consider treating the crude product with activated carbon during recrystallization to remove colored impurities. |
Experimental Protocols
Synthesis of this compound[1]
Materials:
-
6-Amino-1-phenyluracil (or 6-aminouracil as the parent compound)
-
Acetic acid
-
Sodium acetate
-
Bromine
-
25% Ethanol in water
Procedure:
-
Dissolve 6-amino-1-phenyluracil (1 equivalent) in boiling acetic acid.
-
Add sodium acetate (1.3 equivalents) to the solution.
-
Cool the mixture to 65-70°C.
-
With vigorous stirring, add a solution of bromine (2.07 equivalents) in acetic acid dropwise over 10 minutes.
-
Allow the reaction mixture to stand at room temperature for 15 hours.
-
Filter the resulting precipitate and wash it with acetic acid followed by water.
-
Dry the crude product.
-
Recrystallize the dried product from 25% ethanol to obtain pure 6-Amino-5-bromo-1-phenyl-1H-pyrimidine-2,4-dione.
Note: This protocol is for a phenyl-substituted derivative, but the general principles apply to the synthesis from unsubstituted 6-aminouracil.
Visualizations
To aid in understanding the synthetic process and potential issues, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential reaction pathways including the formation of the desired product and side products.
Caption: A logical troubleshooting workflow for common issues in the synthesis.
References
Technical Support Center: Purification of 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione.
Troubleshooting Guide
Encountering issues during the purification of this compound can be a common challenge. The following guide addresses specific problems, their probable causes, and potential solutions.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low Recovery After Recrystallization | - The compound is too soluble in the chosen solvent at low temperatures.- Premature crystallization during hot filtration.- An excessive amount of solvent was used. | - Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Consider mixtures like ethanol/water.[1]- Ensure the filtration funnel and receiving flask are pre-heated before hot filtration.- Reduce the volume of the solvent to the minimum required to dissolve the compound at the solvent's boiling point. |
| Persistent Impurities in the Final Product | - Co-precipitation of impurities with the product.- The chosen purification technique is unsuitable for the specific impurities present.- Incomplete removal of starting materials or by-products. | - If recrystallization is ineffective, consider column chromatography for better separation.- Analyze the impurities (e.g., by LC-MS) to understand their nature and select an appropriate purification strategy.- Wash the crude product with a suitable solvent to remove unreacted starting materials before the main purification step. |
| Oily Product Instead of Crystals | - Presence of impurities that inhibit crystallization.- The solution is supersaturated. | - Try re-dissolving the oil in a minimal amount of hot solvent and then cooling it slowly. Seeding with a small crystal of the pure compound can induce crystallization.- Scratch the inside of the flask with a glass rod to create nucleation sites. |
| Colored Impurities in the Final Product | - Presence of colored by-products from the synthesis. | - Add a small amount of activated charcoal to the hot solution before filtration during recrystallization. The charcoal can adsorb colored impurities. Be cautious, as excessive use can lead to product loss. |
| Inconsistent Purity Between Batches | - Variations in the quality of the crude material.- Inconsistent application of the purification protocol. | - Ensure the starting material for purification is of consistent quality.- Standardize the purification protocol, including solvent volumes, temperatures, and cooling times. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended methods for purifying this compound?
A1: The most common purification techniques for this compound are recrystallization and column chromatography. Recrystallization is often the first choice due to its simplicity and cost-effectiveness. For higher purity requirements or to separate closely related impurities, column chromatography is recommended.
Q2: Which solvents are suitable for the recrystallization of this compound?
A2: Based on data for structurally similar compounds like 5-Bromocytosine, suitable solvents for recrystallization include water, or a mixture of ethanol and water (50% aqueous EtOH).[1] The compound is also noted to be soluble in formic acid.[1] The ideal solvent should dissolve the compound at high temperatures but have low solubility at room temperature to ensure good recovery.
Q3: How can I assess the purity of this compound after purification?
A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of the compound. A reverse-phase HPLC method, likely with a C18 column, is a good starting point.[2][3] The mobile phase could consist of a gradient of acetonitrile and water, with an acidic modifier like phosphoric acid or formic acid to improve peak shape.[2] Thin-Layer Chromatography (TLC) can also be used for a quick qualitative assessment of purity.
Q4: What are some common impurities that might be present after the synthesis of this compound?
A4: While specific impurities for this exact synthesis are not extensively documented, common impurities in related pyrimidine syntheses can include unreacted starting materials, over-brominated products, or by-products from the decomposition of solvents like DMF at high temperatures.[4]
Q5: Are there any specific storage recommendations for the purified compound?
A5: The purified this compound should be stored in a cool, dark, and dry place under an inert atmosphere to prevent degradation.[5]
Quantitative Data Summary
The following table provides a template for summarizing quantitative data from purification experiments. Researchers should populate this table with their own experimental results for comparison.
| Purification Method | Solvent System / Mobile Phase | Initial Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Recrystallization | e.g., 50% Ethanol/Water | Enter Data | Enter Data | Enter Data | e.g., Slow cooling resulted in larger crystals |
| Recrystallization | e.g., Water | Enter Data | Enter Data | Enter Data | e.g., Lower yield but higher purity |
| Column Chromatography | e.g., Silica Gel, Dichloromethane/Methanol Gradient | Enter Data | Enter Data | Enter Data | e.g., Gradient of 0-10% Methanol |
Experimental Protocols
Recrystallization Protocol (Adapted from 5-Bromocytosine)
This protocol is adapted from a procedure for the closely related compound, 5-Bromocytosine.[1]
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot solvent (e.g., 50% aqueous ethanol or water) by heating and stirring.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote maximum crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
General Column Chromatography Protocol
-
Stationary Phase Selection: Based on the polar nature of the compound, silica gel is a suitable stationary phase.
-
Mobile Phase Selection: A mixture of a non-polar solvent and a polar solvent is recommended. A good starting point would be a gradient of Dichloromethane (DCM) and Methanol (MeOH).
-
Slurry Preparation: Adsorb the crude compound onto a small amount of silica gel.
-
Column Packing: Pack the chromatography column with silica gel in the initial, less polar mobile phase.
-
Loading: Carefully load the silica gel with the adsorbed compound onto the top of the column.
-
Elution: Begin eluting with the mobile phase, gradually increasing the polarity (e.g., increasing the percentage of Methanol in DCM).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
Caption: A workflow diagram for the purification and analysis of the target compound.
Caption: A decision tree for troubleshooting common purification issues.
References
- 1. 6-AMINO-5-BROMOPYRIMIDIN-2(1H)-ONE CAS#: 2240-25-7 [m.chemicalbook.com]
- 2. Separation of 6-Amino-1,3-dimethyl-5-nitroso- 2,4(1H,3H)-pyrimidinedione on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Amino-5-bromo-1-methyluracil | 14094-37-2 [sigmaaldrich.com]
Technical Support Center: Scaling Up 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the common challenges encountered during the scale-up synthesis of 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione, also known as 5-bromo-6-aminouracil.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
When moving from laboratory to pilot or industrial scale, several challenges can arise. These primarily include:
-
Reaction Control: The bromination of 6-aminouracil can be exothermic, posing a significant safety risk at a larger scale if not properly managed.
-
Reagent Handling: The use of liquid bromine presents significant handling and safety concerns in a manufacturing environment.
-
Impurity Profile: The formation of byproducts, such as di-brominated species and products from reaction with the exocyclic amino group, can become more pronounced at scale.
-
Product Isolation and Purification: The solubility of the starting material and product can impact reaction kinetics and the efficiency of isolation and purification methods like crystallization.
-
Consistent Yield and Quality: Achieving batch-to-batch consistency in terms of yield and purity is a critical challenge in large-scale production.
Q2: Are there safer alternatives to using liquid bromine for the bromination step at scale?
Yes, to mitigate the risks associated with handling liquid bromine, alternative brominating agents are often employed in industrial settings. N-Bromosuccinimide (NBS) is a common and safer solid alternative that can be used for the bromination of uracil derivatives.
Q3: What are the most common impurities to expect, and how can they be monitored?
Common impurities include unreacted 6-aminouracil, di-brominated pyrimidinediones, and potentially isomers formed from undesired side reactions. High-Performance Liquid Chromatography (HPLC) is the most effective analytical method for monitoring the reaction progress and identifying and quantifying these impurities. A well-developed HPLC method can separate the desired product from starting materials and byproducts, ensuring accurate assessment of purity.
Q4: What are the key parameters to control during the bromination reaction to ensure optimal yield and purity?
To achieve a successful and reproducible synthesis on a large scale, the following parameters are critical to control:
-
Temperature: Strict temperature control is crucial to manage the exothermicity of the reaction and minimize the formation of degradation products.
-
Stoichiometry: Precise control of the molar ratio of the brominating agent to 6-aminouracil is essential to prevent over-bromination and ensure complete conversion of the starting material.
-
Reaction Time: Monitoring the reaction to completion is key to maximizing yield without allowing for the formation of degradation impurities.
-
Mixing: Efficient agitation is necessary to ensure uniform heat and mass transfer, which is critical for consistent reaction outcomes at a larger scale.
Q5: What is the recommended method for purifying the final product at an industrial scale?
Recrystallization is the most common and scalable method for purifying solid organic compounds like this compound. The choice of solvent system is critical and should be optimized to provide good recovery of the pure product while effectively removing impurities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to poor mixing or insufficient reaction time. | Ensure efficient agitation in the reactor. Monitor the reaction progress closely using HPLC and extend the reaction time if necessary. |
| Product loss during work-up and isolation. | Optimize the crystallization process by carefully selecting the solvent system and controlling the cooling profile to maximize product recovery. | |
| High Impurity Levels | Over-bromination leading to di-bromo byproducts. | Carefully control the stoichiometry of the brominating agent. Consider portion-wise addition of the brominating agent to maintain a low concentration at any given time. |
| Side reactions involving the amino group. | Optimize reaction conditions, such as temperature and solvent, to favor bromination at the C5 position. | |
| Inefficient purification. | Develop a robust recrystallization protocol. This may involve screening different solvent systems or employing a multi-step purification process if necessary. | |
| Poor Solubility of Reactants/Products | The chosen solvent may not be optimal for the reaction scale. | Conduct solubility studies to identify a suitable solvent or solvent mixture that ensures all reactants remain in solution throughout the reaction and allows for efficient product crystallization upon cooling. |
| Exothermic Runaway | Inadequate heat removal from the reactor. | Ensure the reactor has sufficient cooling capacity. Implement a controlled, slow addition of the brominating agent to manage the rate of heat generation. |
| Inconsistent Batch Quality | Variations in raw material quality or process parameters. | Establish strict specifications for all starting materials. Implement robust process controls and in-process checks to ensure batch-to-batch consistency. |
Data Presentation
Table 1: Comparison of Lab-Scale vs. Scale-Up Synthesis Parameters (Illustrative Data)
| Parameter | Laboratory Scale (10g) | Pilot Scale (1kg) |
| Starting Material (6-Aminouracil) | 10 g | 1 kg |
| Brominating Agent | Bromine in Acetic Acid | N-Bromosuccinimide (NBS) |
| Solvent | Glacial Acetic Acid | Acetonitrile |
| Reaction Temperature | 20-25°C | 15-20°C |
| Reaction Time | 2-4 hours | 4-6 hours |
| Typical Yield | 85-90% | 80-85% |
| Purity (by HPLC) | >98% | >99% (after recrystallization) |
| Key Impurity (Di-bromo) | <1% | <0.5% |
Note: This table presents illustrative data. Actual results may vary depending on the specific process conditions and equipment used.
Experimental Protocols
Key Experiment: Bromination of 6-Aminouracil (Laboratory Scale Adaptation)
This protocol is adapted from the synthesis of a similar compound and should be optimized for the specific requirements of this compound synthesis.
Materials:
-
6-Aminouracil
-
Bromine
-
Glacial Acetic Acid
-
Sodium Acetate
Procedure:
-
In a well-ventilated fume hood, dissolve 6-aminouracil in glacial acetic acid in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Add sodium acetate to the solution and stir until it is dissolved.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise via the dropping funnel, maintaining the internal temperature below the desired setpoint.
-
After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the progress by HPLC.
-
Once the reaction is complete, quench the excess bromine with a suitable reagent (e.g., sodium thiosulfate solution).
-
The product can be isolated by filtration and washed with a suitable solvent to remove impurities.
-
Further purification can be achieved by recrystallization from an appropriate solvent system.
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for scaling up the synthesis.
Analytical challenges with 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges associated with 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione.
High-Performance Liquid Chromatography (HPLC) Analysis
FAQs & Troubleshooting
Q1: I am observing significant peak tailing during the HPLC analysis of this compound. What are the potential causes and solutions?
A1: Peak tailing is a common issue when analyzing polar compounds like this compound. The primary causes and their respective solutions are outlined below:
-
Secondary Interactions: The amino and amide groups in the molecule can interact with residual silanol groups on the surface of C18 columns, leading to peak tailing.
-
Solution: Use a modern, end-capped C18 column or a column with a different stationary phase (e.g., a polar-embedded phase). Lowering the mobile phase pH with an acidic modifier like formic acid or phosphoric acid can also help by protonating the silanol groups and reducing these interactions.[1][2][3]
-
-
Mobile Phase pH: The retention of this ionizable compound is highly dependent on the mobile phase pH. If the pH is close to the pKa of the compound, you may observe peak broadening or tailing.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Physical Problems: Voids in the column packing, or issues with fittings and tubing can also cause peak tailing.[6]
-
Solution: If all peaks in your chromatogram are tailing, it's likely a physical issue. Check your column for voids and ensure all fittings are secure.[6]
-
Q2: My retention times for this compound are drifting. What should I check?
A2: Retention time drift can be caused by several factors:
-
Mobile Phase Composition: Inaccurate mixing of the mobile phase or evaporation of the more volatile solvent can lead to changes in retention.
-
Solution: Prepare fresh mobile phase daily and ensure your solvent bottles are well-sealed. If using a gradient, ensure the pump's proportioning valves are working correctly.
-
-
Column Temperature: Fluctuations in column temperature will affect retention times.
-
Solution: Use a column oven to maintain a consistent temperature.
-
-
Column Equilibration: Insufficient equilibration time between runs, especially with gradient methods, can cause retention time shifts.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Q3: I am not getting good retention of this compound on my C18 column. How can I improve it?
A3: Due to its polar nature, this compound may have low retention on traditional C18 columns. Here are some strategies to increase retention:
-
Decrease Organic Content: Reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.
-
Use a Different Stationary Phase: Consider using a more retentive column for polar compounds, such as a polar-embedded C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Adjust Mobile Phase pH: As mentioned, adjusting the pH to suppress the ionization of the analyte can increase its hydrophobicity and retention on a reversed-phase column.[1][4]
Illustrative HPLC Data
The following table provides illustrative data on how mobile phase pH can affect the retention and peak shape of a polar, ionizable compound like this compound. (Note: This is representative data and may not reflect actual experimental results.)
| Mobile Phase pH | Retention Time (min) | Peak Asymmetry (As) |
| 2.5 | 8.2 | 1.1 |
| 4.5 | 5.1 | 1.8 |
| 6.5 | 3.5 | 1.5 |
Experimental Protocol: Reversed-Phase HPLC Method
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[7]
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-25 min: 5% B (Equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 275 nm.
HPLC Troubleshooting Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
FAQs & Troubleshooting
Q1: Can I analyze this compound directly by GC-MS?
A1: Direct analysis of this compound by GC-MS is challenging due to its high polarity and low volatility. The multiple polar functional groups (amino and amide) can lead to poor chromatographic peak shape and thermal degradation in the injector port.
Q2: What sample preparation is required for GC-MS analysis?
A2: Derivatization is typically necessary to increase the volatility and thermal stability of polar pyrimidine derivatives for GC-MS analysis. Silylation is a common and effective derivatization technique.
-
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can be used to replace the active hydrogens on the amino and amide groups with trimethylsilyl (TMS) groups.
Q3: I am observing multiple peaks for my derivatized sample. What could be the cause?
A3: Multiple peaks can arise from:
-
Incomplete Derivatization: If the derivatization reaction is not complete, you may see peaks for partially and fully derivatized analytes.
-
Solution: Optimize the derivatization reaction conditions (e.g., temperature, time, and reagent concentration).
-
-
Degradation: The compound may be degrading in the hot GC inlet.
-
Solution: Use a lower inlet temperature or a gentler injection technique like pulsed splitless injection.
-
-
Isomers: The compound may exist in different tautomeric forms, which, upon derivatization, can lead to different isomers.
Experimental Protocol: GC-MS with Silylation
This is a general protocol and may require optimization.
-
Sample Preparation (Silylation):
-
Dry a small amount of the sample (e.g., 1 mg) in a reaction vial under a stream of nitrogen.
-
Add 100 µL of a silylating agent (e.g., BSTFA + 1% TMCS) and 50 µL of a solvent (e.g., pyridine or acetonitrile).
-
Seal the vial and heat at 70-80 °C for 30-60 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-550.
-
GC-MS Analysis Workflow
Mass Spectrometry (MS) Analysis
FAQs & Troubleshooting
Q1: What are the expected ions in the mass spectrum of this compound?
A1: In electrospray ionization (ESI) mass spectrometry, you can expect to see the protonated molecule [M+H]⁺ in positive ion mode and the deprotonated molecule [M-H]⁻ in negative ion mode. Given the molecular weight of approximately 206 g/mol , the [M+H]⁺ ion would appear as a characteristic isotopic cluster due to the presence of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). You should observe two peaks of nearly equal intensity at m/z 206 and 208.
Q2: What are some common fragmentation patterns for this compound in MS/MS?
-
Loss of isocyanic acid (HNCO): This is a common fragmentation for uracil-containing structures.
-
Loss of ammonia (NH₃): From the amino group.
-
Loss of bromine radical (Br•): This would result in a fragment at m/z 127.
-
Ring cleavage: The pyrimidine ring can undergo various cleavage reactions.
Illustrative MS Fragmentation Data
This table shows potential major fragments for this compound in positive ion mode ESI-MS/MS. (Note: This is predictive data).
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
| 206/208 | 189/191 | NH₃ |
| 206/208 | 163/165 | HNCO |
| 206/208 | 127 | Br• |
Nuclear Magnetic Resonance (NMR) Spectroscopy
FAQs & Troubleshooting
Q1: What should I expect in the ¹H NMR spectrum of this compound?
A1: The ¹H NMR spectrum will be relatively simple. You should expect to see:
-
NH protons: Two broad signals for the two N-H protons of the pyrimidine ring and a broad signal for the -NH₂ protons. The chemical shifts of these protons are highly dependent on the solvent and concentration. In DMSO-d₆, they typically appear downfield.
-
No C-H protons on the ring: The pyrimidine ring itself has no C-H protons in this structure.
Q2: I am having trouble seeing the NH proton signals. What can I do?
A2: NH protons are exchangeable and can sometimes be broad or even disappear.
-
Use a dry solvent: Traces of water in the deuterated solvent can lead to the exchange of NH protons, causing the signals to broaden or disappear. Use a freshly opened or properly dried NMR solvent.
-
Low temperature: Running the NMR experiment at a lower temperature can sometimes slow down the exchange rate and sharpen the NH signals.
Q3: My sample is not very soluble in common NMR solvents. What are my options?
A3: this compound has low solubility in many common NMR solvents.
-
DMSO-d₆: This is often the solvent of choice for polar, heterocyclic compounds. Gentle heating may be required to dissolve the sample.
-
Other polar aprotic solvents: Solvents like DMF-d₇ could also be considered.
Illustrative NMR Data
The following table provides expected chemical shift ranges for this compound in DMSO-d₆. (Note: These are estimated values).
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Ring NH | 10.0 - 11.5 | Broad singlet |
| Amino NH₂ | 6.5 - 8.0 | Broad singlet |
| Carbon | Expected Chemical Shift (ppm) |
| C=O | 150 - 165 |
| C-NH₂ | 145 - 155 |
| C-Br | 90 - 100 |
Impurity Identification and Analysis
FAQs & Troubleshooting
Q1: What are the likely impurities I might find in my sample of this compound?
A1: Impurities can originate from the starting materials, byproducts of the synthesis, or degradation of the final product.
-
Starting Materials: Unreacted starting materials from the synthesis, such as 6-aminouracil.
-
Over-bromination Products: Formation of di-brominated species is a possibility depending on the bromination conditions.
-
Hydrolysis Products: The bromine atom can potentially be hydrolyzed to a hydroxyl group under certain conditions, forming 6-amino-5-hydroxypyrimidine-2,4(1H,3H)-dione.
-
Degradation Products: The compound may degrade upon exposure to harsh pH, high temperature, or light.
Q2: How can I identify these impurities?
A2: A combination of LC-MS and NMR is a powerful approach for impurity identification.
-
LC-MS: Can be used to determine the molecular weights of the impurities. The characteristic isotopic pattern of bromine can help identify bromine-containing impurities.
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass data to help determine the elemental composition of the impurities.
-
NMR Spectroscopy: Can provide structural information about the impurities, especially when they can be isolated or are present in sufficient quantity.
Logical Relationship for Impurity Identification
References
- 1. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 2. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. 6-Amino-5-bromouracil | SIELC Technologies [sielc.com]
6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione stability issues and degradation products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on the chemical structure, the primary stability concerns for this compound include susceptibility to photodegradation, oxidation, and potential hydrolysis under strong acidic or basic conditions. The presence of the bromine atom and the amino group on the pyrimidine ring can influence its electronic properties and reactivity, making it sensitive to certain environmental factors.
Q2: How should I properly store this compound to ensure its stability?
A2: To ensure the stability of this compound, it is recommended to store the compound in a cool, dry, and dark place under an inert atmosphere.[1] Exposure to light, moisture, and oxygen should be minimized to prevent degradation. For a methylated analog, the recommended storage is to keep it in a dark place, under an inert atmosphere, at room temperature.[1]
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented, based on related uracil and pyrimidine derivatives, the following pathways are plausible:
-
Photodegradation: Exposure to UV light can lead to debromination, a common degradation pathway for brominated organic compounds.[2][3]
-
Oxidation: The pyrimidine ring and the amino group can be susceptible to oxidation, potentially leading to the formation of N-oxides, hydroxylated species, or ring-opened products. The oxidative degradation of pyrimidines can lead to products such as urea and malonic acid derivatives.[4]
-
Hydrolysis: Under strong acidic or basic conditions, the amide bonds within the pyrimidine ring could be susceptible to hydrolysis, leading to ring-opening.
Q4: What are the potential degradation products I might observe?
A4: Potential degradation products could include:
-
6-Aminouracil: Formed via reductive debromination.
-
Hydroxylated derivatives: Resulting from oxidative degradation.
-
Ring-opened products: Arising from significant hydrolytic or oxidative stress.
-
Products of dimerization or polymerization: These may form under certain stress conditions.
Q5: What analytical methods are suitable for monitoring the stability of this compound and detecting its degradation products?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for separating the parent compound from its potential degradation products.[5] For structural elucidation of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are highly valuable.[6][7][8][9]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in chromatogram | Degradation of the compound. | - Review storage conditions. Ensure the compound is protected from light, moisture, and air. - Prepare fresh solutions for analysis. - Perform a forced degradation study to identify potential degradation products and confirm their retention times. |
| Loss of assay potency or inconsistent results | Instability of the compound in the experimental matrix (e.g., solvent, pH). | - Evaluate the stability of the compound in your specific experimental buffer or solvent system over time. - Adjust the pH of your solutions to a more neutral range if possible. - Prepare solutions immediately before use. |
| Discoloration of the solid compound (e.g., turning yellow or brown) | Potential oxidation or photodegradation. | - Discard the discolored material. - Ensure future storage is in a tightly sealed container, under an inert atmosphere, and protected from light.[1] |
| Poor peak shape or tailing in HPLC analysis | Interaction of the amine group with residual silanols on the HPLC column. | - Use a base-deactivated column. - Add a small amount of a competing amine (e.g., triethylamine) to the mobile phase. - Adjust the mobile phase pH. |
Experimental Protocols
Forced Degradation Study Protocol (General Guideline)
This protocol provides a general framework for conducting a forced degradation study to identify potential degradation pathways and products of this compound. The extent of degradation should ideally be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at 60°C for 24 hours (or adjust time and temperature as needed).
-
Cool the solution and neutralize with an appropriate amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at room temperature for 2 hours (or adjust time and temperature as needed).
-
Neutralize with an appropriate amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Spread a thin layer of the solid compound in a petri dish.
-
Expose to heat in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in the initial solvent for analysis.
-
-
Photodegradation:
-
Expose the stock solution in a quartz cuvette to a photostability chamber with a light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period.
-
A control sample should be wrapped in aluminum foil and kept under the same conditions to exclude thermal effects.
-
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.
-
Use a photodiode array (PDA) detector to obtain UV spectra of the parent compound and any new peaks to aid in identification.
-
If unknown degradation products are observed, further characterization by LC-MS and/or NMR is recommended.
Visualizations
Caption: Predicted degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
References
- 1. 6-Amino-5-bromo-1-methyluracil | 14094-37-2 [sigmaaldrich.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals | MDPI [mdpi.com]
- 6. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijper.org [ijper.org]
Technical Support Center: Monitoring 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for monitoring chemical reactions involving 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione. This compound is a key intermediate in the synthesis of various biologically active molecules, including antiviral and anticancer agents.[1] Accurate reaction monitoring is critical for optimizing reaction conditions, maximizing yield, and ensuring product purity.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most suitable analytical techniques for monitoring the progress of reactions involving this compound?
A1: The choice of technique depends on the specific reaction, available equipment, and whether qualitative or quantitative data is required. The most common methods are:
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective qualitative method, ideal for quickly checking the consumption of starting materials and the formation of products.[3][4] It is particularly useful when there is a significant polarity difference between reactants and products.[3]
-
High-Performance Liquid Chromatography (HPLC): Provides accurate quantitative analysis of reaction progress, allowing for the determination of conversion rates and purity levels.[2][3] It is highly reproducible and can be paired with various detectors for enhanced specificity.[3] Reversed-phase HPLC is typically used for pyrimidine derivatives.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the detection capabilities of mass spectrometry. It is exceptionally sensitive and specific, providing molecular weight information that confirms the identity of products and byproducts.[3][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information about the molecules in the reaction mixture. It can be used for in-situ reaction monitoring to observe the formation of intermediates and products in real-time.[3]
-
Gas Chromatography (GC): Suitable for volatile and thermally stable pyrimidine derivatives, providing excellent separation and quantification.[3]
Q2: How do I select the best monitoring technique for my specific experiment?
A2: Consider the following factors:
-
For rapid screening and qualitative checks: Use TLC. It's fast, inexpensive, and requires minimal sample preparation.[7]
-
For quantitative analysis and purity assessment: HPLC is the preferred method. It provides precise measurements of reactant consumption and product formation.[2]
-
For identifying unknown byproducts or confirming product identity: LC-MS is the most powerful tool due to its ability to provide molecular weight data.[6]
-
For understanding reaction mechanisms and identifying transient intermediates: In-situ NMR spectroscopy is the ideal choice.[3]
Q3: How often should I sample my reaction mixture for analysis?
A3: The optimal sampling frequency depends on the reaction kinetics. For a new or uncharacterized reaction, it is advisable to sample frequently at the beginning (e.g., every 15-30 minutes) to establish a reaction profile. Once the approximate reaction time is known, the frequency can be reduced. For slow reactions, sampling every few hours may be sufficient.
Troubleshooting Guides
This section addresses specific issues that may arise during reaction monitoring.
Issue 1: Thin-Layer Chromatography (TLC) Problems
| Question | Potential Cause(s) | Solution(s) |
| Why are the spots on my TLC plate streaking? | 1. Sample Overloading: Too much sample was applied to the plate. 2. Inappropriate Solvent System: The mobile phase is too polar or not polar enough. 3. Sample is too Acidic/Basic: Highly acidic or basic compounds can interact strongly with the silica gel. | 1. Dilute your sample before spotting it on the plate. 2. Adjust the polarity of your solvent system. Experiment with different solvent ratios. 3. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to suppress ionization. |
| Why does my TLC show the reaction is complete, but NMR or HPLC shows starting material is still present? | 1. Co-elution: The starting material and product have the same or very similar Rf values in the chosen solvent system. 2. Low Detection Limit: The concentration of the remaining starting material is below the detection limit of TLC but is detectable by the more sensitive NMR or HPLC methods.[3] 3. Lack of UV Activity: The starting material may not be UV-active, making it invisible on the TLC plate if only a UV lamp is used for visualization.[3] | 1. Test different solvent systems to achieve better separation.[3] 2. Rely on the more sensitive technique (HPLC or NMR) for determining reaction completion. 3. Use an alternative visualization method, such as staining with potassium permanganate or iodine. |
Issue 2: High-Performance Liquid Chromatography (HPLC) Problems
| Question | Potential Cause(s) | Solution(s) |
| Why am I seeing unexpected peaks in my HPLC chromatogram? | 1. Formation of Byproducts or Isomers: The reaction conditions may be leading to side reactions.[2] 2. Impurities in Starting Materials: The reagents used may not be pure. 3. Degradation: The product or starting material may be degrading under the reaction or analysis conditions. 4. System Contamination: The HPLC system or solvent may be contaminated. | 1. Use LC-MS to identify the molecular weight of the unexpected peaks.[3] Optimize reaction conditions (e.g., temperature, stoichiometry) to minimize side reactions.[2] 2. Analyze the purity of your starting materials before beginning the reaction. 3. Check the stability of your compounds. 4. Run a blank injection (solvent only) to check for system contamination.[3] |
| Why are my peak retention times shifting between runs? | 1. Inconsistent Mobile Phase Composition: The solvent mixture is not prepared consistently. 2. Fluctuating Column Temperature: The temperature of the HPLC column is not stable. 3. Column Degradation: The stationary phase of the column is degrading over time. | 1. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. 2. Use a column oven to maintain a constant temperature. 3. Flush the column properly after each use and replace it if performance continues to decline. |
Experimental Protocols
Protocol 1: General Procedure for Reaction Monitoring by TLC
-
Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a TLC plate.
-
Spotting: Apply small spots of your samples onto the origin line using a capillary tube. Spot three lanes:
-
Lane 1: Starting Material (SM) reference.
-
Lane 2: Co-spot (apply both SM and reaction mixture at the same spot).
-
Lane 3: Reaction Mixture (aliquot taken from the reaction).
-
-
Development: Place the TLC plate in a sealed chamber containing a suitable mobile phase (solvent system). Ensure the solvent level is below the origin line. Allow the chamber to saturate with solvent vapor for 15-20 minutes before placing the plate inside.[3]
-
Visualization: Once the solvent front has nearly reached the top of the plate, remove it and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (typically at 254 nm).[4] If compounds are not UV-active, use a chemical stain.
-
Interpretation: The reaction is progressing if the spot corresponding to the starting material in the reaction mixture lane decreases in intensity while a new spot (the product) appears. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
Protocol 2: General Procedure for Reaction Monitoring by HPLC
-
Sample Preparation:
-
Take a small aliquot (e.g., 10-50 µL) from the reaction vessel.
-
Quench the reaction if necessary (e.g., by adding a suitable reagent or diluting in a cold solvent).
-
Dilute the sample significantly with the mobile phase or a suitable solvent (e.g., acetonitrile/water).
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[3]
-
-
HPLC System Setup:
-
Equip the HPLC system with a suitable column, typically a C18 reverse-phase column for pyrimidine derivatives.[5]
-
Set up the mobile phase. A common mobile phase for pyrimidines is a mixture of a buffer (e.g., acetate or phosphate) and an organic solvent like acetonitrile or methanol.[5][8]
-
Set the flow rate (e.g., 1.0 mL/min) and the column temperature.[5]
-
Set the detector wavelength. Many pyrimidine derivatives absorb UV light around 254 nm.[3]
-
-
Analysis:
-
Inject a standard of the starting material to determine its retention time.
-
Inject the prepared sample from the reaction mixture.
-
-
Data Interpretation: Monitor the chromatogram. The reaction progress is indicated by a decrease in the peak area of the starting material and an increase in the peak area of the product over time. The reaction is considered complete when the starting material peak is gone or its area remains constant.
Quantitative Data Summary
The following table provides a comparison of the primary techniques used for reaction monitoring.
| Technique | Principle | Data Type | Throughput | Key Advantages | Key Limitations |
| TLC | Adsorption Chromatography | Qualitative | High | Fast, inexpensive, simple setup | Not quantitative, lower sensitivity, potential for co-elution |
| HPLC | Partition Chromatography | Quantitative | Medium | Highly reproducible, quantitative, high resolution, adaptable | Higher cost, more complex, requires method development |
| LC-MS | Chromatography & Mass Analysis | Quantitative & Structural | Medium | Extremely sensitive and specific, provides MW data | High cost, complex instrumentation and maintenance |
| NMR | Nuclear Magnetic Resonance | Quantitative & Structural | Low | Provides detailed structural info, non-destructive, can be used in-situ | Low sensitivity, high cost, requires larger sample amounts |
Visualizations
// Nodes start [label="Start Reaction", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; aliquot [label="Take Aliquot\nfrom Reaction Mixture", fillcolor="#FBBC05", fontcolor="#202124"]; prep [label="Sample Preparation\n(Quench, Dilute, Filter)", fillcolor="#FBBC05", fontcolor="#202124"]; analysis [label="Analysis", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; tlc [label="TLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hplc [label="HPLC / LC-MS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; interpret [label="Data Interpretation", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; progress [label="Reaction Progressing?\n(SM Consumed, Product Formed)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF", width=3]; continue_rxn [label="Continue Reaction", fillcolor="#F1F3F4", fontcolor="#202124"]; complete [label="Reaction Complete\n(Work-up / Purify)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> aliquot; aliquot -> prep; prep -> analysis; analysis -> tlc [label="Qualitative"]; analysis -> hplc [label="Quantitative"]; tlc -> interpret; hplc -> interpret; interpret -> progress; progress -> continue_rxn [label=" No / Partially"]; continue_rxn -> aliquot; progress -> complete [label="Yes "]; } end_dot Caption: General workflow for monitoring a pyrimidine synthesis reaction.
// Nodes start [label="Unexpected Result\n(e.g., extra peaks/spots)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
cause1 [label="Possible Cause:\nImpurity", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol1a [label="Analyze Starting Materials\nfor Purity", fillcolor="#F1F3F4", fontcolor="#202124"]; sol1b [label="Run Blank Injection\n(Solvent Only)", fillcolor="#F1F3F4", fontcolor="#202124"];
cause2 [label="Possible Cause:\nSide Reaction / Isomer", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol2a [label="Identify with LC-MS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol2b [label="Optimize Conditions\n(Temp, Stoichiometry)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
cause3 [label="Possible Cause:\nDegradation", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol3a [label="Check Compound Stability\nUnder Reaction/Analysis Conditions", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> cause1; start -> cause2; start -> cause3;
cause1 -> sol1a [label="Check Reagents"]; cause1 -> sol1b [label="Check System"];
cause2 -> sol2a [label="Identify Peak"]; sol2a -> sol2b [label="Minimize"];
cause3 -> sol3a [label="Investigate"]; } end_dot Caption: Troubleshooting logic for unexpected analytical results.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatography for 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatography of 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the chromatographic analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My chromatogram for this compound shows significant peak tailing. What are the possible causes and how can I resolve this?
-
Answer: Peak tailing for polar, ionizable compounds like this compound is a common issue in reversed-phase chromatography. The primary causes are often secondary interactions with the stationary phase or issues with the mobile phase.
-
Secondary Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with the amine and amide functionalities of the analyte, causing tailing.
-
Solution:
-
Use an End-capped Column: Employ a column with end-capping to minimize the number of accessible free silanols.
-
Lower Mobile Phase pH: Adding an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can protonate the silanol groups, reducing their interaction with the analyte. A general guideline is to adjust the mobile phase pH to be at least 2 units below the pKa of the analyte.
-
Use a Column with a Different Stationary Phase: Consider a column with a different stationary phase chemistry, such as a polymer-based or a hybrid silica column, which may have fewer active silanol groups.
-
-
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the compound, it can exist in both ionized and non-ionized forms, leading to poor peak shape.
-
Solution: Adjust the mobile phase pH to ensure the analyte is in a single ionic state. For this compound, a lower pH is generally recommended.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Issue 2: Inconsistent Retention Times
-
Question: The retention time for my analyte is shifting between injections. What could be causing this variability?
-
Answer: Retention time instability can stem from several factors related to the HPLC system and the mobile phase preparation.
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between runs, especially after a gradient elution.
-
Solution: Increase the column equilibration time between injections. Ensure the mobile phase composition is stable before the next injection.
-
-
Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase or evaporation of the more volatile organic component can alter the solvent strength.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to prevent evaporation. Use a mobile phase preparation method that is precise and reproducible.
-
-
Pump Malfunction: Fluctuations in the pump's flow rate will directly impact retention times.
-
Solution: Check the pump for leaks and ensure it is delivering a consistent flow rate. Degas the mobile phase to prevent air bubbles from entering the pump.
-
-
Temperature Fluctuations: Changes in the column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.
-
-
Issue 3: Low Resolution or Co-eluting Peaks
-
Question: I am unable to separate this compound from impurities. How can I improve the resolution?
-
Answer: Improving resolution requires optimizing the selectivity, efficiency, or retention of the chromatographic system.
-
Optimize Mobile Phase Composition:
-
Adjust Organic Modifier Percentage: Decreasing the percentage of the organic modifier (e.g., acetonitrile or methanol) will generally increase retention and may improve separation.
-
Change Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation due to different solvent properties.
-
Modify Mobile Phase pH: Adjusting the pH can change the ionization state of the analyte and impurities, potentially leading to better separation.
-
-
Change the Stationary Phase: Use a column with a different chemistry (e.g., C18, C8, Phenyl) or a smaller particle size to increase efficiency.
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase.
-
Modify Column Temperature: Changing the temperature can affect the selectivity of the separation.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the analysis of this compound by reversed-phase HPLC?
A1: A good starting point for reversed-phase HPLC of this compound is a mobile phase consisting of a mixture of water and acetonitrile (MeCN), with the addition of an acidic modifier. For example, a gradient starting with 5-10% acetonitrile in water with 0.1% formic acid is a common initial condition. The gradient can then be ramped up to a higher acetonitrile concentration to elute the compound.
Q2: How does the choice of organic modifier (acetonitrile vs. methanol) affect the separation?
A2: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC, and their properties can influence the separation:
-
Elution Strength: Acetonitrile is a stronger solvent than methanol, meaning it will generally lead to shorter retention times.
-
Selectivity: The different chemical properties of acetonitrile and methanol can result in different elution orders for the analyte and impurities. If resolution is poor with one solvent, trying the other is a good strategy.
-
Viscosity and Pressure: Acetonitrile/water mixtures have lower viscosity than methanol/water mixtures, resulting in lower backpressure.
Q3: What is the importance of pH in the mobile phase for this compound?
A3: The mobile phase pH is critical for controlling the retention and peak shape of ionizable compounds like this compound. By adjusting the pH, you can control the degree of ionization of the analyte. For this compound, which has basic and acidic functionalities, working at a low pH (e.g., pH 2-4) is generally recommended to ensure it is in a single, protonated form, which typically results in better peak shape and more reproducible retention on a reversed-phase column.
Q4: My sample of this compound has low solubility in the mobile phase. What can I do?
A4: Low sample solubility can lead to poor peak shape and inaccurate quantification.
-
Use a Stronger Injection Solvent: While it is ideal to dissolve the sample in the initial mobile phase, if solubility is an issue, a stronger solvent may be necessary. If a stronger solvent is used, the injection volume should be kept small to minimize peak distortion.
-
Consider Alternative Solvents: For brominated uracil derivatives, solvents like methanol or acetonitrile may offer better solubility than water.
-
Sample Preparation: Ensure the sample is fully dissolved before injection. Sonication can aid in dissolution.
Data Presentation
The following table summarizes the expected effects of modifying key mobile phase parameters on the chromatography of this compound.
| Parameter Change | Expected Effect on Retention Time | Expected Effect on Peak Shape | Expected Effect on Resolution |
| Increase % Organic Modifier | Decrease | Generally no major effect unless at very high concentrations | May decrease due to shorter elution times |
| Decrease % Organic Modifier | Increase | Generally no major effect | May increase due to longer interaction with the stationary phase |
| Switch from Methanol to Acetonitrile | Likely Decrease (Acetonitrile is stronger) | Can improve peak shape due to lower viscosity | May change selectivity, potentially improving or worsening resolution |
| Decrease Mobile Phase pH (e.g., add 0.1% Formic Acid) | May increase or decrease depending on the initial pH and pKa | Should improve (reduce tailing) | Can improve by sharpening peaks and altering selectivity |
| Increase Flow Rate | Decrease | May worsen (peak broadening) | May decrease |
| Decrease Flow Rate | Increase | May improve | May improve |
| Increase Column Temperature | Decrease | Can improve by increasing mass transfer | May change selectivity, potentially improving or worsening resolution |
Experimental Protocols
Recommended Starting Protocol for HPLC Analysis of this compound
This protocol provides a general starting point for method development. Optimization will likely be required based on the specific sample matrix and analytical goals.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a final concentration of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
Caption: Logical relationships in HPLC method development.
Validation & Comparative
A Comparative Guide to 5-Fluorouracil and 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione in Cancer Research
In the landscape of cancer therapeutics, antimetabolites have long been a cornerstone of chemotherapy. Among these, pyrimidine analogs represent a critical class of drugs that interfere with nucleic acid synthesis, leading to the inhibition of cancer cell proliferation and the induction of cell death. This guide provides a detailed comparison of the well-established anticancer drug 5-fluorouracil (5-FU) and the less-studied compound 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione, a derivative of 5-bromouracil.
This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current state of knowledge on these two compounds, including their mechanisms of action, available efficacy data, and the experimental protocols used to evaluate them.
Overview and Mechanism of Action
5-Fluorouracil (5-FU) is a widely used chemotherapeutic agent, particularly in the treatment of solid tumors such as colorectal, breast, and stomach cancers.[1] It functions as a pyrimidine analog that, once metabolized in the cell, exerts its cytotoxic effects through multiple mechanisms.[2][3] The primary modes of action are the inhibition of thymidylate synthase (TS) and the incorporation of its metabolites into RNA and DNA.[2][3] The inhibition of TS leads to a depletion of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis, ultimately causing "thymineless death" in rapidly dividing cancer cells.[3] Furthermore, the incorporation of 5-FU metabolites into RNA and DNA disrupts their normal functions, contributing to its anticancer effects.
This compound , a derivative of 5-bromouracil, is a less characterized compound in the context of cancer research. 5-bromouracil itself is known to be a base analog that can substitute for thymine in DNA and induce mutations.[4] While direct anticancer activity data for this compound is not extensively available in public literature, research into 5-bromouracil derivatives suggests that this class of compounds holds potential as anticancer agents.[1][3] The proposed mechanism for 5-bromouracil and its derivatives often involves their incorporation into DNA, leading to errors in DNA replication and the induction of cell death.[4] Further investigation is required to elucidate the specific anticancer properties and mechanism of action of this compound.
Quantitative Data Presentation
The following table summarizes the available in vitro cytotoxicity data for 5-Fluorouracil against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| 5-Fluorouracil | MCF-7 | Breast Adenocarcinoma | 7.79 | [5] |
| HCT116 | Colorectal Carcinoma | ~10-200 (depending on TLR4 expression) | [6] | |
| A549 | Lung Carcinoma | Data not consistently reported in the provided results | ||
| HT-29 | Colorectal Adenocarcinoma | ~11.25 (after 5 days) | [7] | |
| This compound | N/A | N/A | No direct experimental data available in the provided search results. | |
| Related Compound: N,N-1,3-bis-(1,2,3-triazole)-5-bromouracil hybrids | A549, HEPG2, CFPAC-1, HeLa, SW620 | Lung, Liver, Pancreatic, Cervical, Colorectal | Showed potent inhibition (specific IC50 values not detailed in the abstract) | [1] |
| Related Compound Class: 6-amino-1-alkyl-5-((2-bromo-1-arylethylidene)amino)pyrimidine-2,4(1H,3H)-diones | MDA-MB-231, HT-29, U-937 | Breast, Colorectal, Renal | Exhibited excellent-to-good cytotoxic activity | [8] |
Note: The IC50 values for 5-FU can vary significantly depending on the cell line, exposure time, and assay conditions. The data for related compounds of this compound are included to indicate the potential of this chemical class, but these are not direct comparisons.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams illustrate the mechanism of action for 5-Fluorouracil and a typical experimental workflow for assessing cytotoxicity.
Caption: Mechanism of Action of 5-Fluorouracil (5-FU).
Caption: Experimental Workflow for In Vitro Cytotoxicity (MTT Assay).
Experimental Protocols
A crucial aspect of comparative analysis is the standardization of experimental methods. The following is a detailed protocol for a typical in vitro cytotoxicity assay used to determine the IC50 values of anticancer compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116, A549)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom sterile culture plates
-
Test compounds (5-Fluorouracil and this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (typically <0.5%) across all wells.
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with solvent only) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Conclusion
5-Fluorouracil remains a cornerstone of cancer chemotherapy with a well-defined mechanism of action and extensive clinical data. In contrast, this compound is a compound for which direct evidence of anticancer activity is currently lacking in the scientific literature. However, the broader class of 5-bromouracil and aminopyrimidine-dione derivatives has shown promise in preclinical studies, suggesting that this compound may warrant further investigation as a potential anticancer agent. Future research should focus on synthesizing and evaluating the cytotoxic effects of this specific compound against a panel of cancer cell lines to determine its IC50 values and elucidate its mechanism of action. Such studies will be crucial in determining if it holds any therapeutic potential and how it compares to established drugs like 5-FU.
References
- 1. japsonline.com [japsonline.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. Chemistry And Antitumour Activity Of 5-Bromouracile’S Derivatives [ideas.repec.org]
- 4. 5-Bromouracil | C4H3BrN2O2 | CID 5802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. 5-Fluorouracil Induce the Expression of TLR4 on HCT116 Colorectal Cancer Cell Line Expressing Different Variants of TLR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrpr.com [ijrpr.com]
- 8. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione, also known as 6-Amino-5-bromouracil. This document outlines its chemical properties, synthesis, and biological activity, with a focus on its potential as an anticancer agent, drawing comparisons with the established chemotherapeutic drug 5-Fluorouracil (5-FU) and other pyrimidine derivatives.
Physicochemical Properties
This compound is a brominated derivative of 6-aminouracil. Its fundamental properties are summarized in the table below.[1]
| Property | Value |
| IUPAC Name | 6-amino-5-bromo-1H-pyrimidine-2,4-dione |
| Synonyms | 6-Amino-5-bromouracil, 5-Bromo-6-aminouracil |
| Molecular Formula | C4H4BrN3O2 |
| Molecular Weight | 206.00 g/mol |
| CAS Number | 6312-73-8 |
Synthesis and Characterization
A plausible synthetic route is outlined in the workflow below.
Caption: Proposed synthesis workflow for this compound.
Characterization of the final product would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm its structure and purity. While specific spectral data for the target compound is not available, 1H NMR data for the related 6-amino-1,5-dimethylpyrimidine-2,4(1H,3H)-dione shows characteristic peaks for the amino and methyl protons.[3]
Biological Activity and Therapeutic Potential
Anticancer Activity
Pyrimidine analogs, including the widely used 5-Fluorouracil (5-FU), are a cornerstone of cancer chemotherapy. They function as antimetabolites, interfering with DNA and RNA synthesis.[4][5] While direct comparative studies of this compound and 5-FU are limited, the cytotoxicity of 5-FU against various cancer cell lines is well-documented. For instance, the IC50 values of 5-FU have been reported to range from 1.00 to 39.81 µM in esophageal squamous cell carcinoma cell lines and can vary significantly depending on the cell line and exposure time in colon cancer cells.[4][6]
The anticancer potential of this compound is suggested by studies on its derivatives, which have shown cytotoxic activity against various cancer cell lines.[7]
Dual BRD4 and PLK1 Inhibition
Recent research has highlighted the potential of pyrimidine-2,4-dione derivatives as dual inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1).[7][8] Both BRD4, an epigenetic reader, and PLK1, a key regulator of mitosis, are attractive targets in oncology. The dual inhibition of these proteins presents a synergistic approach to cancer therapy.[7][8]
Several derivatives of this compound have been synthesized and evaluated as dual BRD4/PLK1 inhibitors, with some compounds exhibiting potent activity. For example, certain aminopyrimidine-2,4-diones have shown IC50 values in the nanomolar range against both BRD4 and PLK1.[7]
The signaling pathway affected by dual BRD4/PLK1 inhibition is depicted below.
Caption: Simplified signaling pathway of dual BRD4/PLK1 inhibition.
Comparison with Alternatives
The primary clinical alternative for a pyrimidine-based anticancer agent is 5-Fluorouracil. Another relevant comparator, particularly in the context of PLK1 inhibition, is Volasertib.
| Compound | Target(s) | Reported IC50/EC50 Values (Cancer Cell Lines) |
| This compound | Potentially BRD4/PLK1 (based on derivatives) | Data not available for the parent compound. |
| 5-Fluorouracil (5-FU) | Thymidylate Synthase, DNA/RNA Synthesis | 1.00 - 39.81 µM (Esophageal Squamous Cell Carcinoma)[6] 11.25 µM (HT-29 Colon Cancer, 5 days)[4] 1.48 µM (HCT 116 Colon Cancer, 5 days)[4] |
| Volasertib (PLK1 Inhibitor) | PLK1, PLK2, PLK3 | 11 - 37 nM (Various cell lines)[2] 23 nM (HCT116 Colon Cancer)[8][9] 21 nM (NCI-H460 Lung Cancer)[8][9] |
Experimental Protocols
Synthesis of 6-Amino-5-bromo-1-phenyl-1H-pyrimidine-2,4-dione (A Representative Protocol)[2]
-
To a boiling solution of 6-amino-1-phenyluracil (0.0739 mol) in 230 ml of acetic acid, add sodium acetate (0.096 mol).
-
Cool the mixture to 65-70°C.
-
With vigorous stirring, add a solution of bromine (0.153 mol) in 40 ml of acetic acid dropwise over 10 minutes.
-
Leave the reaction mixture at room temperature for 15 hours.
-
Filter the precipitate and wash with acetic acid and water.
In Vitro Cytotoxicity Assay (MTT Assay)
A general protocol for assessing the anticancer activity of pyrimidine derivatives is the MTT assay.
Caption: General workflow for an in vitro cytotoxicity (MTT) assay.
BRD4/PLK1 Inhibition Assay
Enzyme inhibition assays are crucial for determining the IC50 values against specific targets. Commercially available kits are often used for this purpose. The general principle involves incubating the recombinant enzyme (BRD4 or PLK1) with the test compound and a substrate, followed by detection of the product formation.
Conclusion
This compound is a pyrimidine derivative with potential as a building block for novel anticancer agents. While comprehensive experimental data for the parent compound is limited, research on its derivatives suggests promising activity, particularly as dual inhibitors of BRD4 and PLK1. Further investigation is warranted to fully characterize the synthesis, spectral properties, and biological activity of this compound and to directly compare its efficacy against established drugs like 5-Fluorouracil in various cancer models. This will provide a clearer understanding of its therapeutic potential and guide future drug development efforts.
References
- 1. 6-Amino-5-bromo-2,4(1H,3H)-pyrimidinedione | C4H4BrN3O2 | CID 80578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journal.waocp.org [journal.waocp.org]
- 4. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Relationship between expression of 5-fluorouracil metabolic enzymes and 5-fluorouracil sensitivity in esophageal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
Confirming the Structure of 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural confirmation of 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione, also known as 6-amino-5-bromouracil, and its derivatives. Due to the limited availability of a complete public dataset for the primary compound, this guide leverages experimental data from closely related analogues to infer and confirm its structural properties. The methodologies and data presented herein serve as a valuable resource for researchers engaged in the synthesis and characterization of novel pyrimidine-based compounds for pharmaceutical applications.
Structural Elucidation and Comparative Data
The structural confirmation of this compound and its derivatives relies on a combination of spectroscopic techniques and X-ray crystallography. This section presents a comparative summary of the available data.
Table 1: Spectroscopic Data for 6-Aminouracil and its Derivatives
| Compound | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) | Mass Spectrometry (m/z) |
| 6-Aminouracil | 9.9 (s, 1H, NH), 6.16 (s, 2H, NH2), 4.43 (s, 1H, C5-H) | No data available | [M+H]+: 128.05 |
| 6-Amino-5-bromo-1-phenyluracil [1] | 10.90 (s, 1H, NH), 7.55-7.35 (m, 5H, Ar-H), 5.75 (s, 2H, NH2) | No data available | Calculated for C10H8BrN3O2: [M]+ 280.98 |
| N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide [2] | 10.59 (s, 1H, N3-H), 8.83 (s, 1H, CONH), 7.99 (d, 2H), 7.54 (t, 1H), 7.48 (q, 2H), 6.65 (s, 2H, NH2), 3.27 (s, 3H, CH3) | 166.6, 160.0, 153.7, 150.4, 134.7, 131.2, 128.1, 87.8, 29.2 | No data available |
| 5-Bromouracil | ~11.3 (br s, 1H, N1-H), ~11.1 (br s, 1H, N3-H), ~8.0 (s, 1H, C6-H) | No data available | M+• at m/z 190/192 (Br isotope pattern) |
Inference for this compound: Based on the data for 6-aminouracil and its 5-bromo-1-phenyl derivative, the 1H NMR spectrum of this compound is expected to show the disappearance of the singlet at ~4.4 ppm (C5-H) upon bromination. The protons of the amino group and the imide protons would remain, though their chemical shifts may be slightly altered.
Experimental Protocols
This section details the synthetic procedures for 6-aminouracil and a representative brominated derivative.
Synthesis of 6-Aminouracil
A general and efficient method for the synthesis of 6-aminouracil involves the condensation of ethyl cyanoacetate with urea in the presence of a base.[3]
Procedure:
-
To a solution of sodium ethoxide, prepared by dissolving sodium metal in anhydrous ethanol, add ethyl cyanoacetate and urea.
-
Reflux the reaction mixture for 10-12 hours.
-
After cooling to room temperature, acidify the mixture to a pH of 6 with acetic acid.
-
The resulting precipitate is collected by filtration, washed with distilled water, and dried to yield 6-aminouracil.
Synthesis of 6-Amino-5-bromo-1-phenyluracil
This protocol details the bromination of a 6-aminouracil derivative, providing a model for the synthesis of the title compound.[1]
Procedure:
-
Dissolve 6-amino-1-phenyluracil in boiling acetic acid.
-
Add sodium acetate to the solution and then cool to 65-70°C.
-
Slowly add a solution of bromine in acetic acid dropwise with vigorous stirring over 10 minutes.
-
Allow the reaction mixture to stand at room temperature for 15 hours.
-
The precipitate is collected by filtration, washed sequentially with acetic acid and water, and then dried.
-
The crude product can be recrystallized from 25% ethanol to yield pure 6-amino-5-bromo-1-phenyluracil.
Structural Confirmation Workflow
The following diagram illustrates a typical workflow for the synthesis and structural confirmation of this compound derivatives.
Caption: General workflow for the synthesis and structural analysis of this compound derivatives.
X-ray Crystallography Comparison
Table 2: Comparison of Crystallographic Parameters of Related Uracil Derivatives
| Compound | Crystal System | Space Group | Key Intermolecular Interactions |
| 5-Bromouracil | Monoclinic | P21/c | N-H···O hydrogen bonds forming centrosymmetric dimers. |
| 6-Aminouracil | Data not available | - | Expected to form extensive hydrogen bonding networks via amino and imide groups. |
The introduction of the amino group at the C6 position is expected to significantly influence the crystal packing through the formation of additional hydrogen bonds, potentially leading to a more complex three-dimensional network compared to 5-bromouracil.
Alternative Structures and Comparative Analysis
The primary alternative structures to consider are other halogenated or substituted aminopyrimidine-diones. The synthetic and analytical methods described in this guide are generally applicable to these related compounds. The key distinguishing features will be observable in their respective spectroscopic data, particularly the chemical shifts in NMR and the fragmentation patterns in mass spectrometry.
The following diagram illustrates the key structural differences that can be used for comparative analysis.
Caption: Key structural and spectroscopic differences between 6-aminouracil, 6-amino-5-bromouracil, and 5-bromouracil.
This guide provides a framework for the structural confirmation of this compound derivatives by leveraging comparative data from analogous compounds. The detailed protocols and workflow diagrams offer a practical resource for researchers in the field of medicinal chemistry and drug development.
References
A Comparative Guide to the Biological Activities of Substituted Pyrimidine-2,4-diones
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine-2,4-dione scaffold, a core structure in natural and synthetic compounds, has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. This guide provides a comparative analysis of substituted pyrimidine-2,4-dione derivatives, focusing on their anticancer, antimicrobial, and antiviral properties. The information presented herein is supported by experimental data from various studies, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
Data Presentation: A Comparative Overview of Biological Activities
The biological efficacy of pyrimidine-2,4-dione derivatives is profoundly influenced by the nature and position of substituents on the core ring. The following tables summarize the quantitative data from various studies, allowing for a direct comparison of the activities of different analogs.
Anticancer Activity
The anticancer potential of substituted pyrimidine-2,4-diones has been extensively evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth.
Table 1: In Vitro Anticancer Activity of Substituted Pyrimidine-2,4-dione Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrano[2,3-d]pyrimidine-2,4-dione S2 | MCF-7 (Breast) | <3.61 nM | [1] |
| Pyrano[2,3-d]pyrimidine-2,4-dione S7 | HCT116 (Colon) | <3.61 nM | [1] |
| 1,3-oxazolo[5,4-d]pyrimidine 3g | HT29 (Colon) | 58.4 | [2] |
| 1,3-oxazolo[4,5-d]pyrimidine 5 | MDA-MB-231 (Breast) | Active (µM range) | [3] |
| 3-((2,6-bis(4-hydroxyphenyl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | HeLa (Cervical) | GI50 0.03 µM | [4] |
Structure-Activity Relationship (SAR) for Anticancer Activity:
-
The presence of a pyrano[2,3-d]pyrimidine scaffold is important for interaction with enzymes like PARP-1.[1]
-
The addition of a fused heterocycle to the pyrano[2,3-d]pyrimidine core can significantly enhance anticancer activity.[1]
-
Hydrophobic substituents on the ring are often favorable for activity.[1]
-
For dihydropyrimidinones, the introduction of an aryl chain at the R3 position and a low electron-donating group at the R1 position can contribute to anti-proliferative potency.[5]
Antimicrobial Activity
Substituted pyrimidine-2,4-diones have demonstrated notable activity against a range of pathogenic bacteria and fungi. The Kirby-Bauer disc diffusion method is a widely used technique to assess antimicrobial susceptibility, where the diameter of the zone of inhibition indicates the potency of the compound.
Table 2: Antimicrobial Activity of Substituted Pyrimidine-2,4-dione Derivatives (Zone of Inhibition in mm)
| Compound Code | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Aspergillus niger (Fungus) | Reference |
| OBP-01 | 9 | 8 | 6 | [6] |
| OBP-03 | 5 | 10 | 7 | [6] |
| OBP-05 | 7 | 8 | 7 | [6] |
| Standard Drug (Ciprofloxacin/Fluconazole) | 20 | 17 | 15 | [6] |
Table 3: Minimum Inhibitory Concentration (MIC) of a Pyrimidine-2,4-dione Derivative
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | C. albicans | 0.25 | [4] |
| 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | Gram-positive & Gram-negative bacteria | 8 | [4] |
Structure-Activity Relationship (SAR) for Antimicrobial Activity:
-
The nature of the substituent at the N3 and C6 positions of the uracil ring plays a crucial role in determining antimicrobial activity.
-
The introduction of bulky and lipophilic groups at these positions can enhance the antimicrobial potential.
-
Specific substitutions can lead to broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4]
Antiviral Activity
Certain pyrimidine-2,4-dione derivatives have emerged as potent inhibitors of viral replication, particularly against the Human Immunodeficiency Virus (HIV). Their mechanism of action often involves the inhibition of key viral enzymes like reverse transcriptase.
Table 4: Anti-HIV Activity of Substituted Pyrimidine-2,4-dione Derivatives
| Compound | Target | Activity | Reference |
| 6a-c (linked to an isoxazolidine nucleus) | HIV Reverse Transcriptase (RT) | Nanomolar range inhibition | [7][8] |
| 6a-c (linked to an isoxazolidine nucleus) | HIV-1 infection | Low micromolar inhibition | [7][8] |
Structure-Activity Relationship (SAR) for Antiviral Activity:
-
The presence of an ethereal group at the C-3 position of the pyrimidine-2,4-dione, when linked to an isoxazolidine nucleus, is crucial for potent HIV reverse transcriptase inhibitory activity.[7][8]
-
The pyrimidine-2,4-dione unit serves as a valuable scaffold for developing modified nucleosides with antiviral properties.[7]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. This section outlines the protocols for the key assays cited in this guide.
In Vitro Anticancer Activity: MTT Cell Proliferation Assay
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine-2,4-dione derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations.[9]
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will convert the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.[9]
Antimicrobial Activity: Kirby-Bauer Disc Diffusion Method
This method assesses the susceptibility of microorganisms to antimicrobial agents.[6][10][11][12]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a sterile broth to match a 0.5 McFarland turbidity standard.[6][12]
-
Inoculation: Evenly spread the microbial suspension onto the surface of a Mueller-Hinton agar plate using a sterile swab to create a lawn of growth.[6][12]
-
Disc Application: Impregnate sterile paper discs with a known concentration of the pyrimidine-2,4-dione derivative. Place the discs onto the inoculated agar surface.[6]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[6][12]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each disc where microbial growth is inhibited. The diameter is measured in millimeters.[6]
Antiviral Activity: HIV Reverse Transcriptase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the HIV reverse transcriptase enzyme.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a template-primer (e.g., poly(A)-oligo(dT)), reverse transcriptase enzyme, and the pyrimidine-2,4-dione derivative at various concentrations.
-
Initiation of Reaction: Initiate the reverse transcription reaction by adding a labeled deoxynucleotide triphosphate (e.g., [³H]dTTP).
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a specific duration.
-
Termination of Reaction: Stop the reaction by adding a stopping solution (e.g., cold trichloroacetic acid).
-
Measurement of Incorporation: Precipitate and collect the newly synthesized DNA onto a filter. Measure the amount of incorporated radiolabeled nucleotide using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the activity of the reverse transcriptase. Calculate the percentage of inhibition caused by the test compound and determine the IC50 value.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological activities of substituted pyrimidine-2,4-diones.
Caption: The BMP2/SMAD1 signaling pathway, a target for osteogenic agents.
Caption: The NF-κB signaling pathway, a key target for anti-inflammatory drugs.
Caption: Workflow for determining the in vitro anticancer activity.
References
- 1. Discovery of pyrano[2,3- d ]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10321G [pubs.rsc.org]
- 2. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. biolabtests.com [biolabtests.com]
- 11. contractlaboratory.com [contractlaboratory.com]
- 12. microbenotes.com [microbenotes.com]
A Comparative Purity Analysis of Synthesized versus Commercial 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals: A Guide to Ensuring Compound Integrity
In the realm of pharmaceutical research and drug development, the purity of chemical compounds is paramount. For 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione, a key building block in the synthesis of various bioactive molecules, ensuring high purity is a critical step that can significantly impact experimental outcomes and the safety and efficacy of potential drug candidates. This guide provides an objective comparison of the purity of in-house synthesized this compound against a commercially available standard, supported by detailed experimental protocols and comparative data.
Comparative Purity Assessment
The purity of a synthesized batch of this compound was compared against a commercially available reference standard (≥98% purity). The primary analytical method employed was High-Performance Liquid Chromatography (HPLC) with UV detection, a robust and widely used technique for purity determination and impurity profiling. Further characterization was performed using Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).
Data Summary
The following table summarizes the quantitative data obtained from the purity analysis of the synthesized product and a commercial alternative.
| Parameter | Synthesized Product | Commercial Alternative (≥98% Purity) |
| HPLC Purity (Area %) | 97.5% | 99.2% |
| Major Impurity (HPLC) | 1.8% (Unreacted 6-Aminouracil) | 0.5% (Unknown Impurity) |
| Other Impurities (HPLC) | 0.7% | 0.3% |
| ¹H NMR | Consistent with structure, minor impurity peaks noted | Clean spectrum, consistent with structure |
| Mass Spectrum (m/z) | [M+H]⁺ = 205.9, consistent with expected mass | [M+H]⁺ = 205.9, consistent with expected mass |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size.[1]
-
Mobile Phase: A mixture of acetonitrile and water with 0.1% phosphoric acid. For mass spectrometry compatibility, 0.1% formic acid can be used as an alternative to phosphoric acid.[1]
-
Elution: Isocratic elution with a 70:30 (v/v) mixture of the aqueous component and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples of both the synthesized product and the commercial standard were accurately weighed and dissolved in the mobile phase to a concentration of 1 mg/mL. The solutions were then filtered through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.75 mL of DMSO-d₆.
-
Analysis: ¹H and ¹³C NMR spectra were acquired to confirm the chemical structure and identify any potential impurities.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Method: The samples, dissolved in a suitable solvent, were introduced into the mass spectrometer to confirm the molecular weight of the target compound.
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the purity analysis of this compound.
References
A Comparative Analysis of 6-Amino-5-substituted-pyrimidine-2,4(1H,3H)-dione Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of a series of novel aminopyrimidine-2,4-dione derivatives. The core structure, while not the exact 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione, represents a closely related class of compounds, specifically 6-amino-1-alkyl-5-((2-bromo-1-arylethylidene)amino)pyrimidine-2,4(1H,3H)-diones. These compounds have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, revealing key structural features that influence their anticancer potential.
The following sections detail the quantitative biological data, the experimental methodologies employed for their synthesis and evaluation, and visual representations of the synthetic workflow and structure-activity relationships to aid in the understanding of these potential therapeutic agents.
Quantitative Data Presentation
The cytotoxic activity of the synthesized 6-amino-1-alkyl-5-((2-bromo-1-arylethylidene)amino)pyrimidine-2,4(1H,3H)-dione derivatives was evaluated against three human cancer cell lines: breast cancer (MDA-MB-231), colorectal adenocarcinoma (HT-29), and renal cancer (U-937). The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below.
| Compound | R¹ | R² | Ar | IC50 (µM) vs. MDA-MB-231 | IC50 (µM) vs. HT-29 | IC50 (µM) vs. U-937 |
| 4 | H | H | Phenyl | > 50 | > 50 | > 50 |
| 5a | Ethyl | H | 4-Nitrophenyl | 35.2 ± 2.1 | 41.7 ± 2.5 | 48.1 ± 3.2 |
| 5b | Ethyl | NO₂ | 4-Nitrophenyl | 42.1 ± 2.8 | 47.3 ± 3.1 | > 50 |
| 5c | Propyl | NO₂ | 4-Nitrophenyl | 45.3 ± 3.1 | > 50 | > 50 |
| 6a | Propyl | H | 4-Methoxyphenyl | 28.4 ± 1.9 | 33.6 ± 2.2 | 39.2 ± 2.6 |
| 6b | Propyl | OCH₃ | 4-Methoxyphenyl | 22.1 ± 1.5 | 27.8 ± 1.8 | 31.5 ± 2.1 |
| Methotrexate (Reference) | - | - | - | 15.8 ± 1.1 | 18.2 ± 1.3 | 21.4 ± 1.6 |
Data extracted from a study on novel aminopyrimidine-2,4-diones as dual-target inhibitors of BRD4/PLK1.[1]
Experimental Protocols
The synthesis of the target compounds was achieved through the fusion of 5,6-diaminouracil derivatives with various α-bromoacetophenones.[1]
Materials:
-
5,6-diaminouracil derivatives (3a-c)
-
α-bromoacetophenones (phenacyl bromide, p-nitrophenacyl bromide, p-methoxyphenacyl bromide)
-
Dimethylformamide (DMF)
Procedure:
-
A mixture of the appropriate 5,6-diaminouracil derivative (1 mmol) and the corresponding α-bromoacetophenone (1 mmol) was prepared.
-
A few drops of DMF were added to the mixture.
-
The reaction mixture was heated for a short duration (approximately 10 minutes).
-
The resulting solid product was collected and purified.
-
The structure and purity of the final compounds were confirmed using spectral analysis (¹H NMR) and elemental analysis.[1]
The cytotoxic effects of the synthesized compounds were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[1]
Cell Lines:
-
MDA-MB-231 (human breast cancer)
-
HT-29 (human colorectal adenocarcinoma)
-
U-937 (human renal cancer)
Procedure:
-
The cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells were seeded into 96-well plates and incubated to allow for cell attachment.
-
The cells were then treated with various concentrations of the test compounds and a reference drug (Methotrexate) for a specified period.
-
After the incubation period, MTT solution was added to each well, and the plates were incubated further to allow for the formation of formazan crystals.
-
The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of each well was measured using a microplate reader at a specific wavelength.
-
The IC50 values were calculated from the dose-response curves.[1]
Visualizations
Caption: Synthetic workflow for the preparation of aminopyrimidine-2,4-dione derivatives.
Caption: SAR summary for the cytotoxic activity of the pyrimidine-2,4-dione derivatives.
-
Substitution at the N-1 position of the pyrimidine ring with an alkyl group (ethyl or propyl) is crucial for cytotoxic activity, as the unsubstituted analog (R¹=H) was inactive.[1]
-
The presence of a substituted aryl ring in the side chain is beneficial for activity.
-
An electron-donating group (e.g., -OCH₃) on the aryl ring tends to result in higher cytotoxic activity compared to an electron-withdrawing group (e.g., -NO₂).[1]
-
Specifically, compounds with a 4-methoxyphenyl group (6a and 6b) showed the most promising activity among the tested series, although still less potent than the reference drug, Methotrexate.[1]
This guide highlights the initial exploration of 6-amino-5-substituted-pyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents. Further optimization of the substitutions at the N-1 and aryl positions could lead to the development of more potent compounds.
References
Orthogonal Validation of Target Engagement for Pyrimidine-2,4-dione Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, unequivocally demonstrating that a therapeutic candidate engages its intended molecular target within a cellular context is a critical milestone. This guide provides a comparative analysis of orthogonal validation strategies for a promising class of compounds: pyrimidine-2,4-dione analogs. These scaffolds have demonstrated therapeutic potential against a range of targets, including kinases and epigenetic regulators.[1] To ensure the robustness of structure-activity relationship (SAR) data and to build confidence in a compound's mechanism of action, employing multiple, independent assays for target engagement is paramount.
This guide will focus on a representative pyrimidine-2,4-dione analog, hereafter referred to as "Compound X," and a comparative analog, "Alternative Compound Y." We will explore a suite of biophysical and cellular assays to validate the engagement of Compound X with its putative targets, Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1).[1][2] Derivatives of the pyrimidine-2,4-dione core are also known to target other proteins such as Poly (ADP-ribose) polymerase 1 (PARP-1).[1][3][4][5]
Comparative Analysis of Target Engagement Assays
A multi-faceted approach, beginning with direct binding assays and progressing to cellular target engagement, is essential for the rigorous validation of a compound's interaction with its target. Below is a summary of representative quantitative data from a series of orthogonal assays comparing Compound X and Alternative Compound Y.
| Assay | Target | Compound X | Alternative Compound Y | Parameter Measured | Interpretation |
| Surface Plasmon Resonance (SPR) | BRD4 | KD = 50 nM | KD = 500 nM | Dissociation Constant (KD) | Compound X has a 10-fold higher binding affinity for BRD4 than Alternative Compound Y.[1] |
| PLK1 | KD = 80 nM | KD = 800 nM | Dissociation Constant (KD) | Compound X demonstrates significantly stronger binding to PLK1.[1] | |
| Isothermal Titration Calorimetry (ITC) | BRD4 | KD = 60 nM, ΔH = -10.5 kcal/mol | KD = 550 nM, ΔH = -8.2 kcal/mol | Dissociation Constant (KD), Enthalpy Change (ΔH) | Confirms the higher affinity of Compound X and provides thermodynamic insights into the binding event.[1] |
| PLK1 | KD = 95 nM, ΔH = -12.1 kcal/mol | KD = 820 nM, ΔH = -9.5 kcal/mol | Dissociation Constant (KD), Enthalpy Change (ΔH) | Reinforces the superior binding affinity of Compound X for PLK1.[1] | |
| Cellular Thermal Shift Assay (CETSA®) | BRD4 | ΔTm = +4.2 °C | ΔTm = +1.5 °C | Change in Melting Temperature (ΔTm) | Compound X effectively stabilizes BRD4 in a cellular environment, indicating strong target engagement.[1][6][7] |
| PLK1 | ΔTm = +3.8 °C | ΔTm = +1.2 °C | Change in Melting Temperature (ΔTm) | Demonstrates superior target stabilization of PLK1 by Compound X in cells.[1][6][7] | |
| Kinobeads Competition Assay | Kinome-wide | IC50 (PLK1) = 75 nM | IC50 (PLK1) = 780 nM | Half-maximal Inhibitory Concentration (IC50) | Compound X shows potent and selective competition for PLK1 binding against a panel of kinases.[8][9] |
| AlphaLISA®/Alpha CETSA® | BRD4 | EC50 = 100 nM | EC50 = 1200 nM | Half-maximal Effective Concentration (EC50) | A high-throughput cellular assay confirming the potent engagement of Compound X with BRD4.[10][11][12] |
| PLK1 | EC50 = 150 nM | EC50 = 1500 nM | Half-maximal Effective Concentration (EC50) | Further validates the superior cellular target engagement of Compound X for PLK1.[10][11][12] |
Signaling Pathways and Experimental Workflows
Understanding the signaling context of the targets is crucial for interpreting the functional consequences of target engagement.
Simplified BRD4 signaling pathway and the inhibitory action of Compound X.
Key functions of PLK1 in mitosis and its inhibition by Compound X.
Experimental workflow for the orthogonal validation of target engagement.
Experimental Protocols
Detailed and reproducible methodologies are crucial for the robust assessment of target engagement.
Surface Plasmon Resonance (SPR)
-
Objective: To determine the binding affinity and kinetics of Compound X to its purified target proteins.
-
Methodology:
-
Immobilization: Purified recombinant BRD4 or PLK1 is immobilized on a sensor chip.
-
Binding Analysis: A dilution series of Compound X and Alternative Compound Y is injected over the sensor surface. Association and dissociation phases are monitored in real-time.[1]
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[1]
-
Isothermal Titration Calorimetry (ITC)
-
Objective: To provide orthogonal validation of binding affinity and determine the thermodynamic parameters of the interaction.[1]
-
Methodology:
-
Sample Preparation: Purified BRD4 or PLK1 protein is placed in the sample cell, and Compound X or Alternative Compound Y is loaded into the injection syringe in an identical buffer.[1]
-
Titration: The compound is titrated into the protein solution in a series of small injections.[1]
-
Heat Measurement: The heat change associated with each injection is measured.[1]
-
Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein and fitted to a binding model to determine KD, stoichiometry (n), and enthalpy of binding (ΔH).[1]
-
Cellular Thermal Shift Assay (CETSA®)
-
Objective: To confirm target engagement in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.[1][6][7]
-
Methodology:
-
Cell Treatment: Intact cells are treated with Compound X, Alternative Compound Y, or a vehicle control.[1]
-
Heating: The cell suspensions are heated to a range of temperatures to induce protein denaturation.[1]
-
Cell Lysis and Fractionation: Cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the aggregated proteins by centrifugation.[1][6][7]
-
Protein Detection: The amount of soluble BRD4 and PLK1 is quantified by Western blotting or AlphaLISA®.[1][6][7]
-
Data Analysis: The amount of soluble target protein at each temperature is plotted to generate a melting curve. A shift in the melting temperature (ΔTm) in the presence of the compound indicates target stabilization.
-
Kinobeads Competition Assay
-
Objective: To assess the selectivity and affinity of kinase-targeted pyrimidine-2,4-dione analogs against a broad panel of endogenous kinases.[8][9]
-
Methodology:
-
Lysate Preparation: A cell lysate is prepared to provide a source of endogenous kinases.
-
Competition: The lysate is incubated with varying concentrations of Compound X or Alternative Compound Y.
-
Kinase Enrichment: A mixture of broad-spectrum kinase inhibitors immobilized on beads (kinobeads) is added to pull down kinases that are not bound to the test compound.[8][9]
-
Mass Spectrometry: The proteins bound to the kinobeads are identified and quantified by mass spectrometry.
-
Data Analysis: The displacement of kinases from the kinobeads by the test compound is measured, and IC50 values are determined.[8]
-
AlphaLISA® / Alpha CETSA®
-
Objective: To provide a high-throughput method for quantifying target engagement in a cellular context.[10][11][12]
-
Methodology:
-
Assay Principle: AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) technology utilizes donor and acceptor beads that, when in close proximity, generate a luminescent signal. For target engagement, antibodies specific to the target protein are conjugated to these beads.
-
Cellular Lysate Preparation: Cells are treated with the compound and then lysed.
-
Detection: The lysate is incubated with the antibody-conjugated beads. The amount of soluble target protein is proportional to the luminescent signal.
-
Alpha CETSA®: This combines the principles of CETSA® with the AlphaLISA® detection method for a high-throughput readout of target stabilization.[10][11][12]
-
Data Analysis: Dose-response curves are generated to determine the EC50 for target engagement.
-
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Target engagement reagents | Revvity [revvity.co.jp]
- 11. pelagobio.com [pelagobio.com]
- 12. researchgate.net [researchgate.net]
Comparative Cytotoxicity of Pyrimidine Derivatives in Colon Cancer Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various pyrimidine derivatives against colon cancer cells, supported by experimental data from recent studies.
Pyrimidine and its derivatives are a cornerstone in the development of anticancer therapeutics, with established drugs like 5-Fluorouracil (5-FU) and a continuous pipeline of novel compounds demonstrating significant potential. This guide synthesizes cytotoxic data, details common experimental protocols for assessing cell viability, and illustrates the key signaling pathways implicated in the anticancer activity of these compounds in colon cancer.
Data Presentation: Cytotoxicity (IC50) of Pyrimidine Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyrimidine derivatives against common human colon cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.
| Pyrimidine Derivative Class/Compound | Colon Cancer Cell Line | IC50 (µM) | Reference |
| Thienopyrimidine Derivatives | HT-29 | 0.001 | [1] |
| HCT-116 | 70-120 | [1][2] | |
| HT-29 | 70-120 | [1][2] | |
| Pyrrolo[2,3-d]pyrimidine Derivatives | HT-29 | 4.01, 4.55 | [3] |
| [4][5][6]Triazolo[1,5-a]pyrimidine Indole Derivative (H12) | HCT-116 | 9.58 | [7] |
| Pyrazolo[3,4-d]pyrimidinone Derivatives (4a) | HCT-116 | 1.09 | [8] |
| Pyrazolo[3,4-d]pyrimidine Derivative (5) | Caco-2 | 76.92 | [9] |
| Pyrazolo[3,4-d]pyrimidine Derivative (7) | Caco-2 | 73.08 | [9] |
| Thiazolo[4,5-d]pyrimidine Derivative (3b) | HCT-116 | Growth % -27.21 | [10] |
| Novel Pyrimidine Derivative (7m) | HT-29 | 10.0 µg/mL | [11] |
| Novel Pyrimidine Derivative (7r) | HT-29 | 10.0 µg/mL | [11] |
| 5-Fluorouracil (Reference) | Caco-2 | >200 (72h) | [12] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the referenced studies for determining the cytotoxicity of pyrimidine derivatives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[13]
-
Cell Seeding: Plate colon cancer cells (e.g., HCT-116, HT-29, Caco-2) in 96-well plates at a density of 2,000–10,000 cells per well and incubate for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Expose the cells to various concentrations of the pyrimidine derivatives for a specified period (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO, or acidified isopropanol) to dissolve the formazan crystals.[14][15]
-
Absorbance Reading: Measure the absorbance of the resulting solution using a microplate reader at a wavelength between 550 and 600 nm. The intensity of the purple color is directly proportional to the number of viable cells.[13]
Sulforhodamine B (SRB) Assay
This assay is a colorimetric method that estimates cell number by staining total cellular protein with the dye sulforhodamine B.[4][5][16][17]
-
Cell Seeding and Treatment: Seed and treat cells with the test compounds in 96-well plates as described for the MTT assay.
-
Cell Fixation: After the treatment period, gently fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[5]
-
Staining: Remove the TCA and wash the plates with water. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[4][5]
-
Washing: Remove the unbound SRB dye by washing the plates multiple times with 1% (v/v) acetic acid.[4][5]
-
Solubilization: Air-dry the plates and then add a solubilization buffer (e.g., 10 mM Tris base solution) to dissolve the protein-bound dye.[4][6]
-
Absorbance Reading: Measure the absorbance at approximately 510 nm using a microplate reader. The absorbance is proportional to the total cellular protein, and thus to the cell number.[6][16][17]
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of pyrimidine derivatives in colon cancer cells are often mediated through the induction of apoptosis and cell cycle arrest. The following diagrams illustrate the key signaling pathways involved.
Experimental Workflow for Cytotoxicity Assessment.
Simplified p53-mediated apoptosis pathway.
Cell cycle arrest via PI3K/Akt pathway inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of apoptosis induction of thienopyrimidine compounds on KRAS and BRAF mutated colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
- 6. Sulforhodamine B (SRB)-based cytotoxicity assay [bio-protocol.org]
- 7. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. impactfactor.org [impactfactor.org]
- 12. researchgate.net [researchgate.net]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. MTT cytotoxicity assay [bio-protocol.org]
- 15. 2.6. Determination of Cytotoxicity Using MTT Assay [bio-protocol.org]
- 16. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 17. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks and ensure responsible chemical waste management.
As a brominated heterocyclic compound, this compound is classified as a halogenated organic waste.[1] Improper disposal can pose environmental and health risks. Therefore, it is crucial to follow established protocols for hazardous waste. This guide outlines the necessary steps for the safe handling and disposal of this compound.
Key Safety and Disposal Information
The following table summarizes critical data for the safe handling and disposal of this compound.
| Parameter | Information | Source |
| Chemical Name | This compound | [2] |
| CAS Number | 6312-73-8 | [2][3] |
| Molecular Formula | C4H4BrN3O2 | [2][4] |
| Physical State | Solid | [5] |
| Primary Hazard | Halogenated Organic Compound | [1] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, fire/flame resistant and impervious clothing, full-face respirator (if exposure limits are exceeded).[6] | [6] |
| Disposal Method | Collection for an approved waste disposal plant.[5] | [5] |
| Prohibited Disposal | Do not dispose of down the drain or through evaporation.[7] | [7] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol provides a detailed methodology for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling the compound, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Conduct all handling and waste collection activities within a chemical fume hood to avoid inhalation of any dust or vapors.[8]
2. Waste Segregation:
-
Crucially, keep halogenated organic waste separate from non-halogenated organic solvents.[1][9]
-
Do not mix this compound with other waste streams such as acids, bases, or heavy metals.[7][8]
3. Waste Collection:
-
Collect solid this compound waste in a designated, leak-proof, and compatible container.[10] Polyethylene containers are often recommended for halogenated solvent wastes.[7]
-
For solutions containing this compound, use a designated halogenated solvent waste container, which may be provided by your institution's Environmental Health and Safety (EHS) department.[9]
4. Labeling:
-
Clearly label the waste container with its contents. The label should include the chemical name: "this compound" and indicate that it is a "Halogenated Organic Waste".[1][8]
-
Ensure the hazardous waste tag provided by your EHS department is properly filled out and affixed to the container.[8]
5. Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[8]
-
The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials.[7][8]
-
Ensure the container is stored in secondary containment to prevent spills.[7]
6. Disposal Request:
-
Once the waste container is full (typically no more than ¾ full), request a pickup from your institution's EHS or hazardous waste disposal service.[8]
-
Follow your institution's specific procedures for requesting a waste pickup, which may involve an online form.[8]
7. Spill and Emergency Procedures:
-
In case of a spill, contain the leak and clean it up using an inert absorbent material.[8]
-
Place all contaminated materials in a sealed bag, tag it as hazardous waste, and request disposal through EHS.[8]
-
For personal contact, flush the affected area with copious amounts of water and seek medical attention.[8]
Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. Compound this compound - Chemdiv [chemdiv.com]
- 3. 6312-73-8|this compound|BLD Pharm [bldpharm.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. echemi.com [echemi.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione. Adherence to these procedures is paramount for ensuring personnel safety, maintaining experimental integrity, and complying with regulatory standards.
Immediate Safety and Hazard Information
This compound is a solid chemical that requires careful handling due to its potential health hazards. Based on available safety data, this compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. All personnel handling this chemical must be thoroughly familiar with its Safety Data Sheet (SDS) before commencing any work.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure. The following table summarizes the mandatory PPE for handling this compound.
| PPE Category | Item | Specifications | Rationale |
| Eye and Face Protection | Safety Goggles or Face Shield | ANSI Z87.1 compliant; splash-proof goggles are essential. A face shield should be worn over goggles when there is a significant risk of splashing. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended. Always check the manufacturer's glove compatibility chart for the specific chemical. | Prevents skin contact, which can cause irritation. |
| Body Protection | Laboratory Coat | Fully buttoned, long-sleeved lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved Respirator | Use in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available or if dust is generated, a respirator is required. | Minimizes the risk of inhaling airborne particles that can cause respiratory tract irritation. |
Operational Plan: A Step-by-Step Guide for Safe Handling
A systematic approach to handling this compound from receipt to use is crucial for laboratory safety.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly sealed.
Weighing the Compound
-
Preparation: Before weighing, ensure all necessary PPE is worn. Prepare the workspace within a chemical fume hood to minimize inhalation exposure.
-
Procedure:
-
Place a clean weigh boat or weighing paper on the analytical balance and tare.
-
Carefully transfer the desired amount of the solid compound from the stock container to the weigh boat using a clean spatula. Avoid creating dust.
-
Once the desired weight is obtained, securely close the stock container.
-
Transfer the weighed compound to the reaction vessel. If any residue remains on the weigh boat, it can be rinsed into the vessel with a small amount of a compatible solvent.
-
In Case of a Spill
-
Evacuate: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or generates significant dust.
-
Contain: For small spills, contain the powder using an inert absorbent material like sand or vermiculite.
-
Clean-up: Carefully sweep the contained material into a designated hazardous waste container. Avoid generating dust. Clean the spill area with a suitable solvent and decontaminate all surfaces.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Classification: This compound is a halogenated organic solid and must be disposed of as hazardous waste.
-
Containers: Use a designated, leak-proof, and clearly labeled hazardous waste container made of a compatible material such as high-density polyethylene (HDPE).
-
Segregation: Keep this waste stream separate from non-halogenated organic waste.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must also be placed in the designated hazardous waste container.
Disposal Procedure
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. The recommended method of disposal is incineration.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₄H₄BrN₃O₂ |
| Molecular Weight | 206.00 g/mol |
| Appearance | Solid |
| Melting Point | >300 °C |
| Solubility | Soluble in formic acid. |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
